2,1,3-Benzoxadiazole-4-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,1,3-benzoxadiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3S/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYWVPMYOGMRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370728 | |
| Record name | 2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114322-14-4 | |
| Record name | 2,1,3-Benzoxadiazole-4-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114322-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-benzoxadiazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Allure of the Electron-Deficient Core: A Technical Guide to the Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold has emerged as a privileged structure in the design of advanced fluorescent materials. Its inherent electron-deficient nature, coupled with a rigid, planar geometry, makes it an exceptional building block for creating probes that are highly sensitive to their local environment. This technical guide provides an in-depth exploration of the photophysical properties of 2,1,3-benzoxadiazole derivatives, offering a comprehensive resource for researchers in materials science, chemical biology, and drug development. We will delve into their synthesis, photophysical characterization, and applications, with a focus on providing actionable data and detailed experimental insights.
Core Photophysical Characteristics
Derivatives of 2,1,3-benzoxadiazole are renowned for their intriguing photophysical behaviors, which are primarily governed by intramolecular charge transfer (ICT) phenomena. The benzoxadiazole ring acts as an excellent electron acceptor, and when coupled with suitable electron-donating groups, these molecules exhibit large Stokes shifts, solvatochromism, and fluorescence quantum yields that are highly dependent on the surrounding medium.
A notable example is the family of 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD) derivatives. The parent NBD scaffold is weakly fluorescent; however, upon substitution with an amino group at the 4-position, a significant increase in fluorescence is observed due to the ICT from the amino donor to the nitro-benzoxadiazole acceptor.[1] This property is the foundation for their widespread use as fluorescent labels for biomolecules.
Quantitative Photophysical Data
The photophysical properties of 2,1,3-benzoxadiazole derivatives can be finely tuned by modifying their substitution patterns. Below are tables summarizing key photophysical data for representative classes of these compounds.
Table 1: Photophysical Properties of 4,7-Disubstituted D-π-A-π-D Type 2,1,3-Benzoxadiazole Derivatives in Chloroform [2][3][4]
| Compound | Substituent (R) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Molar Absorptivity (ε) (L mol-1 cm-1) | Quantum Yield (ΦF) |
| 9a | 2-ethylhexyl | 419 | 494 | 3738 | ~3.4 x 104 | ~0.5 |
| 9b | n-octyl | 419 | 496 | 3762 | ~3.4 x 104 | ~0.5 |
| 9c | n-decyl | 419 | 498 | 3786 | ~3.4 x 104 | ~0.5 |
| 9d | n-dodecyl | 419 | 497 | 3774 | ~3.4 x 104 | ~0.5 |
Table 2: Photophysical Properties of Selected 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (NBD) Derivatives in Various Solvents [1]
| Derivative | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| NBD-piperidine | Cyclohexane | 465 | 525 | 0.85 |
| Toluene | 475 | 535 | 0.65 | |
| Acetonitrile | 480 | 590 | 0.15 | |
| NBD-pyrrolidine | Cyclohexane | 470 | 530 | 0.90 |
| Toluene | 480 | 540 | 0.70 | |
| Acetonitrile | 485 | 600 | 0.10 |
Experimental Protocols
Synthesis of 2,1,3-Benzoxadiazole Derivatives
Protocol 1: Synthesis of a 4,7-Disubstituted 2,1,3-Benzoxadiazole via Sonogashira Coupling [2][3]
This protocol outlines the synthesis of D-π-A-π-D type benzoxadiazole derivatives, as exemplified by compounds 9a-d in Table 1.
-
Synthesis of 2,1,3-Benzoxadiazole-1-oxide: To a mixture of 2-nitroaniline, tetrabutylammonium bromide, and diethyl ether, a solution of potassium hydroxide is added. Sodium hypochlorite solution is then added dropwise, and the mixture is stirred at room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are evaporated to yield the product.
-
Reduction to 2,1,3-Benzoxadiazole: The synthesized 2,1,3-benzoxadiazole-1-oxide is refluxed with triphenylphosphine in toluene. After cooling and filtration, the solvent is evaporated, and the crude product is purified by chromatography on silica gel.
-
Bromination: The 2,1,3-benzoxadiazole is heated with iron powder, and bromine is added dropwise. The reaction mixture is refluxed, and after cooling, it is dissolved in dichloromethane and washed successively with brine, saturated sodium bicarbonate solution, and water. The organic layer is dried and concentrated to give 4,7-dibromo-2,1,3-benzoxadiazole.
-
Sonogashira Coupling: The 4,7-dibromo-2,1,3-benzoxadiazole is coupled with two equivalents of a terminal aryl acetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in a suitable solvent like triethylamine. The reaction is typically carried out under an inert atmosphere. The final product is purified by column chromatography.
Protocol 2: Synthesis of 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (NBD-Amine) Derivatives [5][6]
-
Reaction Setup: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is dissolved in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Amine: The desired primary or secondary amine (1.1 equivalents) is added to the solution. For less reactive amines, a base such as triethylamine may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated for a period ranging from a few hours to overnight, depending on the reactivity of the amine.
-
Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired NBD-amine derivative.
Photophysical Measurements
Protocol 3: Determination of Fluorescence Quantum Yield (Comparative Method)
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield in the same solvent and with an absorption spectrum that overlaps with the excitation wavelength of the sample. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorption Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the sample. Ensure that the experimental settings (e.g., slit widths, detector voltage) are identical for all measurements.
-
Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:
ΦF,sample = ΦF,standard * (Slopesample / Slopestandard) * (nsample2 / nstandard2)
where ΦF,standard is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Signaling Pathways and Logical Relationships
The unique photophysical properties of 2,1,3-benzoxadiazole derivatives have led to their application as probes and modulators of biological processes. Understanding their mechanism of action is crucial for their effective use in research and drug development.
NBD Derivatives as Suicide Inhibitors of Glutathione S-Transferases (GSTs)
Certain 7-nitro-2,1,3-benzoxadiazole derivatives, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), have been identified as potent suicide inhibitors of glutathione S-transferases (GSTs), a family of enzymes often overexpressed in cancer cells and involved in detoxification and drug resistance.[7] NBDHEX binds to the active site of GST and, in the presence of glutathione (GSH), forms a stable sigma complex. This complex formation irreversibly inactivates the enzyme. The inhibition of GSTP1-1, a specific GST isoform, by NBDHEX leads to the dissociation of the JNK-GSTP1-1 complex, activating the JNK signaling pathway and ultimately triggering apoptosis in cancer cells.[7]
Caption: NBDHEX-mediated suicide inhibition of GSTP1-1 and activation of the JNK apoptotic pathway.
NBD-Labeled Lipids in Membrane Biology
NBD-labeled lipids are widely used to study the dynamics and organization of cellular membranes.[8][9][10] These fluorescent lipid analogs can be incorporated into biological membranes, and their fluorescence properties can be used to monitor processes such as lipid trafficking, membrane fusion, and the formation of lipid domains. For instance, NBD-cholesterol has been used to visualize the distribution of cholesterol in membranes and its redistribution upon enzymatic activity.[11] The fluorescence of NBD-labeled lipids is sensitive to the polarity of their environment, allowing researchers to probe the local lipid packing and hydration of the membrane.
Caption: General workflow for studying lipid trafficking using NBD-labeled lipids.
Conclusion
2,1,3-Benzoxadiazole derivatives represent a versatile and powerful class of fluorophores with a broad range of applications in scientific research and development. Their tunable photophysical properties, coupled with their sensitivity to the molecular environment, make them invaluable tools for sensing, imaging, and probing complex biological systems. This guide has provided a foundational understanding of these compounds, from their synthesis and characterization to their application in elucidating cellular mechanisms. As research in this area continues to expand, the development of novel 2,1,3-benzoxadiazole derivatives with enhanced properties and new functionalities will undoubtedly open up exciting new avenues for scientific discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic route to 2,1,3-Benzoxadiazole-4-sulfonyl chloride, a key intermediate in the development of fluorescent probes and pharmacologically active compounds. The synthesis is presented in a two-step sequence, commencing with the preparation of the precursor 4-amino-2,1,3-benzoxadiazole, followed by its conversion to the target sulfonyl chloride via a Sandmeyer-type reaction. Detailed experimental protocols are provided, and quantitative data is summarized for clarity.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the reduction of a commercially available nitro-substituted benzoxadiazole to the corresponding amine. The subsequent step employs a Sandmeyer-type reaction to convert the amino group to a sulfonyl chloride.
Experimental Protocols
Step 1: Synthesis of 4-Amino-2,1,3-benzoxadiazole
This procedure is adapted from the general method for the reduction of nitroarenes to anilines.[1]
Materials:
-
4-Nitro-2,1,3-benzoxadiazole
-
Iron powder
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a suspension of 4-nitro-2,1,3-benzoxadiazole (1.0 eq) and iron powder (3.0 eq) in glacial acetic acid is prepared.
-
The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron catalyst. The filter cake is washed with ethyl acetate.
-
The combined filtrate is carefully neutralized with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-amino-2,1,3-benzoxadiazole.
Step 2: Synthesis of this compound
This protocol is based on a modern Sandmeyer-type chlorosulfonylation of heteroaromatic amines using DABSO as a sulfur dioxide surrogate.[2][3]
Materials:
-
4-Amino-2,1,3-benzoxadiazole
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
-
Copper(II) chloride (CuCl₂)
-
37% Aqueous hydrochloric acid (HCl)
-
Acetonitrile (MeCN)
-
tert-Butyl nitrite (t-BuONO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask containing 4-amino-2,1,3-benzoxadiazole (1.0 eq), DABSO (0.60 eq), and CuCl₂ (5 mol%) is added acetonitrile (to a concentration of 0.2 M).
-
The flask is sealed, and the atmosphere is replaced with nitrogen.
-
37% aqueous HCl (2.0 eq) is added to the mixture at room temperature.
-
tert-Butyl nitrite (1.1 eq) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature, and its progress is monitored by TLC.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is then purified by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Step | Reactant | Molar Equiv. | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield |
| 1 | 4-Nitro-2,1,3-benzoxadiazole | 1.0 | Iron powder (3.0 eq) | - | Acetic Acid | Reflux | 2-4 h | High |
| 2 | 4-Amino-2,1,3-benzoxadiazole | 1.0 | t-BuONO (1.1 eq), DABSO (0.6 eq), 37% HCl (2.0 eq) | CuCl₂ (5 mol%) | Acetonitrile | Room Temp. | 12-17 h | Good |
Signaling Pathways and Logical Relationships
The Sandmeyer-type reaction proceeds through a series of reactive intermediates. The initial diazotization of the amino group is followed by a copper-catalyzed radical process.
This technical guide provides a framework for the synthesis of this compound. Researchers are advised to consult the primary literature for further details and to adapt the procedures as necessary for their specific laboratory conditions. Standard laboratory safety precautions should be followed at all times.
References
An In-depth Technical Guide to the Reaction Mechanism of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the reaction between 2,1,3-benzoxadiazole-4-sulfonyl chloride and primary amines. This reaction is of significant interest in medicinal chemistry and analytical sciences due to the fluorescent properties of the benzoxadiazole moiety, which allows for the sensitive detection and quantification of amines. This guide will delve into the reaction mechanism, provide detailed experimental protocols, and present relevant data for researchers in the field.
Core Reaction Mechanism: Nucleophilic Substitution
The reaction of this compound with a primary amine is a classic example of a nucleophilic substitution at a sulfonyl center.[1][2] The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via the formation of a sulfonamide bond with the concomitant elimination of hydrochloric acid. A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the generated HCl.[3]
The mechanism can proceed through two primary pathways: a stepwise addition-elimination mechanism or a concerted SN2-like mechanism.
-
Stepwise Mechanism: In this pathway, the primary amine attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to yield the protonated sulfonamide. A base then deprotonates the nitrogen to give the final product.
-
Concerted Mechanism: In a concerted fashion, the bond formation between the amine nitrogen and the sulfur atom occurs simultaneously with the breaking of the sulfur-chlorine bond. This pathway proceeds through a single transition state without the formation of a discrete intermediate.
The following diagram illustrates the general stepwise reaction pathway.
Potential Side Reactions
A common side reaction in the sulfonylation of primary amines is di-sulfonylation . This occurs when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that can react with a second molecule of the sulfonyl chloride. To minimize this, it is crucial to control the stoichiometry of the reactants and the reaction conditions.[1]
Experimental Protocols
While specific protocols for the reaction of this compound with a wide range of primary amines are not extensively detailed in single literature sources, a general procedure can be adapted from standard sulfonamide synthesis methodologies.[1][3]
General Procedure for the Synthesis of 2,1,3-Benzoxadiazole-4-sulfonamides
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Addition of Base: Add a tertiary amine base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
If a water-immiscible solvent was used, separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[4][5]
The following diagram outlines a typical experimental workflow.
Data Presentation
Quantitative data such as reaction yields and times are highly dependent on the specific primary amine used and the reaction conditions. The following table provides a template for summarizing such data, which should be populated with experimental findings.
| Primary Amine (R-NH₂) | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| Aniline | DCM | Pyridine | 12 | RT | Data not available |
| Benzylamine | THF | Et₃N | 8 | RT | Data not available |
| n-Butylamine | ACN | Et₃N | 6 | RT | Data not available |
| tert-Butylamine | DCM | Pyridine | 24 | RT | Data not available |
Characterization of 2,1,3-Benzoxadiazole-4-sulfonamides
The synthesized sulfonamides can be characterized using standard spectroscopic techniques.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Aromatic protons of the benzoxadiazole ring, signals corresponding to the "R" group of the primary amine, and a broad singlet for the N-H proton of the sulfonamide. |
| ¹³C NMR | Aromatic carbons of the benzoxadiazole ring and carbons of the "R" group. |
| IR Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), N-H stretching (around 3300 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the synthesized sulfonamide. |
Note: While specific spectral data for a wide range of 2,1,3-benzoxadiazole-4-sulfonamides is not compiled in a single source, the expected patterns can be inferred from the general characteristics of sulfonamides and benzoxadiazole derivatives.[4]
Conclusion
The reaction of this compound with primary amines provides a reliable method for the synthesis of fluorescently labeled sulfonamides. A thorough understanding of the nucleophilic substitution mechanism and potential side reactions is crucial for optimizing reaction conditions to achieve high yields and purity. The provided general experimental protocol serves as a robust starting point for the synthesis and subsequent characterization of a diverse library of 2,1,3-benzoxadiazole-4-sulfonamide derivatives for applications in drug discovery and chemical biology. Further experimental work is required to generate a comprehensive dataset of yields and spectroscopic information for specific primary amine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. cbijournal.com [cbijournal.com]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
Navigating the Solubility of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A summary of the known physicochemical properties of 2,1,3-Benzoxadiazole-4-sulfonyl chloride is presented below. These properties can offer initial insights into its potential behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClN₂O₃S | [1][2] |
| Molecular Weight | 218.62 g/mol | [1][3] |
| Melting Point | 77°C | [3] |
| Boiling Point | 346.9°C at 760 mmHg | [3] |
| Density | 1.688 g/cm³ | [3] |
| Physical Form | Solid |
Solubility Profile: A Practical Approach
Due to the absence of specific quantitative solubility data, an experimental approach is necessary. The following sections detail a robust protocol for determining the solubility of this compound in a range of organic solvents relevant to research and development.
Experimental Protocol for Solubility Determination
This protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethyl acetate, N,N-Dimethylformamide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid, indicating a saturated solution.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Dilute the filtered solution with the same organic solvent to a concentration suitable for the chosen analytical method (HPLC or UV-Vis).
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Safety Precautions: this compound is a sulfonyl chloride and should be handled with care. It is corrosive and can cause severe skin burns and eye damage.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Logical Workflow for Solubility Assessment
The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of a compound like this compound.
Caption: Workflow for experimental solubility determination.
Factors Influencing Solubility
The molecular structure of this compound suggests several factors that will influence its solubility in organic solvents:
-
Polarity: The presence of the sulfonyl chloride group and the benzoxadiazole ring system introduces significant polarity to the molecule. Therefore, it is expected to have better solubility in polar aprotic solvents (e.g., acetonitrile, DMF, THF) compared to nonpolar solvents (e.g., hexane).
-
Hydrogen Bonding: The molecule does not have strong hydrogen bond donating capabilities, but the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding may interact favorably with the solute.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. Therefore, conducting solubility tests at various temperatures can provide a more complete solubility profile.
By following the detailed experimental protocol and considering the influencing factors, researchers and drug development professionals can effectively determine the solubility of this compound in their specific solvent systems of interest, enabling its successful application in their work.
References
Spectroscopic Analysis of 2,1,3-Benzoxadiazole Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 2,1,3-Benzoxadiazole sulfonamides, a class of compounds with significant potential in medicinal chemistry and fluorescent probe development. The inherent spectroscopic properties of the 2,1,3-Benzoxadiazole (also known as benzofurazan or NBD) core, combined with the versatile chemistry of the sulfonamide group, make these molecules prime candidates for various applications, including the design of targeted therapeutic agents and sensitive biological sensors. This document outlines the key spectroscopic techniques used for their characterization, presents available quantitative data, and details relevant experimental protocols.
Core Spectroscopic Characterization
The structural elucidation and photophysical characterization of 2,1,3-Benzoxadiazole sulfonamides rely on a suite of spectroscopic techniques. These methods provide critical information on the electronic structure, chemical environment of atoms, molecular weight, and fragmentation patterns of these compounds. The primary techniques employed are Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
A key example of this class of compounds is 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F), a well-known fluorogenic reagent used for the detection of thiols.[1][2] Much of the specific data presented in this guide will focus on this representative molecule due to the availability of its spectroscopic information.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for 2,1,3-Benzoxadiazole sulfonamides, with a focus on the representative compound ABD-F.
Table 1: UV-Visible Absorption and Fluorescence Data for 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)
| Parameter | Value | Solvent/Conditions | Reference |
| UV-Vis Absorption | |||
| Excitation Maximum (λex) | 389 nm | Not Specified | [1] |
| Excitation Maximum (λex) | 380 nm | Not Specified | [3] |
| Excitation Maximum (λex) of N-acetylcysteine conjugate | 375 nm | pH 2 | [4] |
| Fluorescence Emission | |||
| Emission Maximum (λem) | 513 nm | Not Specified | [1] |
| Emission Maximum (λem) | 515 nm | Not Specified | [3] |
| Emission Maximum (λem) of N-acetylcysteine conjugate | 508 nm | pH 2 | [4] |
Table 2: NMR and Mass Spectrometry Data for 2,1,3-Benzoxadiazole Sulfonamides
| Technique | Compound | Observed Data | Reference |
| ¹H NMR | Aromatic protons of sulfonamide derivatives | Signals typically appear in the region between 6.51 and 7.70 ppm. | [5] |
| Sulfonamide –SO₂NH– proton | A singlet peak is typically observed between 8.78 and 10.15 ppm. | [5] | |
| ¹³C NMR | Aromatic carbons of sulfonamide derivatives | Signals are generally found in the region between 111.83 and 160.11 ppm. | [5] |
| Mass Spec. | Sulfonamides | Fragmentation patterns under electrospray ionization (ESI) have been investigated, with characteristic losses and rearrangements. | [6] |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 2,1,3-Benzoxadiazole sulfonamides are provided below. These protocols are based on established practices for the analysis of related compounds.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of the compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the 2,1,3-Benzoxadiazole sulfonamide derivative in a suitable solvent (e.g., Dimethyl sulfoxide (DMSO), ethanol, or phosphate-buffered saline (PBS)).[4] A typical concentration for the stock solution is 1-20 mM.
-
Working Solution: Dilute the stock solution with the chosen solvent to a final concentration that yields an absorbance value between 0.1 and 1.0 at the λmax. This is typically in the low micromolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the solvent blank.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm for NBD derivatives).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Molar Absorptivity Calculation: If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λex and λem), and to quantify the fluorescence quantum yield (ΦF).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Instrumentation: Use a spectrofluorometer.
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a preliminary scan is needed).
-
Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum corresponds to the λex.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the λex.
-
Scan the emission monochromator to obtain the emission spectrum. The peak of this spectrum is the λem.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a well-characterized fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the molecule by analyzing the chemical environment of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] Ensure the sample is fully dissolved and free of particulate matter.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to identify the different types of protons and their connectivity.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.
-
-
Two-Dimensional NMR (Optional): For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish detailed connectivity within the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity and providing structural information.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Full Scan Mass Spectrum:
-
Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion as the precursor ion.
-
Induce fragmentation of the precursor ion (e.g., through collision-induced dissociation).
-
Acquire the mass spectrum of the fragment ions.
-
Analyze the fragmentation pattern to gain insights into the structure of the molecule.[6]
-
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the spectroscopic analysis of 2,1,3-Benzoxadiazole sulfonamides and the logical relationship between the different spectroscopic techniques in compound characterization.
Caption: Experimental workflow for the spectroscopic analysis of 2,1,3-Benzoxadiazole sulfonamides.
Caption: Logical relationship of spectroscopic data for compound characterization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biotium.com [biotium.com]
- 5. Removal of the fluorescent 4-(aminosulfonyl)-2,1,3-benzoxadiazole label from cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid composition analysis of minute amounts of cysteine-containing proteins using 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole in combination with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Reactivity of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and applications of 2,1,3-benzoxadiazole-4-sulfonyl chloride, also known as benzofurazan-4-sulfonyl chloride. This versatile reagent is of significant interest in medicinal chemistry, chemical biology, and analytical sciences due to its role as a key building block for the synthesis of fluorescent probes and other biologically active molecules.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a fused benzoxadiazole (benzofurazan) ring system functionalized with a sulfonyl chloride group. The benzofurazan moiety is a well-known fluorophore, and its incorporation into molecules through reaction of the sulfonyl chloride group allows for the development of fluorescent probes.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
The Ascent of Benzoxadiazole Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and core applications of benzoxadiazole fluorescent dyes. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in the application of these versatile fluorophores. This guide details the historical milestones, key photophysical properties, seminal experimental protocols, and their application in elucidating complex biological processes.
A Journey Through Time: The Discovery and Evolution of Benzoxadiazole Dyes
The story of benzoxadiazole fluorescent dyes begins in 1968, when Ghosh and Whitehouse first synthesized 4-nitrobenzo-2-oxa-1,3-diazole (NBD) derivatives.[1] Initially investigated for their potential as antileukemic agents, it was the unexpected strong fluorescence of some 7-amino NBD derivatives that sparked their journey into the world of fluorescence microscopy and bioanalysis. The foundational scaffold, 2,1,3-benzoxadiazole, also known as benzofurazan, provided a versatile platform for the development of a wide array of fluorescent probes.
The key reactive precursors, 4-chloro-7-nitrobenzofurazan (NBD-Cl) and the more reactive 4-fluoro-7-nitrobenzofurazan (NBD-F), became instrumental in labeling primary and secondary amines, thiols, and other nucleophiles. This reactivity allowed for the straightforward conjugation of the NBD moiety to a vast range of biomolecules, including amino acids, peptides, lipids, and drugs.
The initial focus on NBD derivatives gradually expanded to include related heterocyclic systems like 2,1,3-benzothiadiazole (BTD) and, more recently, 2,1,3-benzoselenadiazole (NBSD). These structural analogs offered tunable photophysical properties, with BTDs often exhibiting higher photostability and larger Stokes shifts, and NBSDs providing access to longer excitation and emission wavelengths.[1][2] This evolution has led to a rich and diverse palette of benzoxadiazole-based fluorophores catering to a wide range of biological and analytical applications.
Photophysical Properties: A Comparative Overview
The utility of benzoxadiazole dyes stems from their unique photophysical characteristics. They are typically small, which minimizes perturbation to the labeled biomolecule, and many exhibit environment-sensitive fluorescence. Their emission properties are often highly dependent on the polarity of their microenvironment, making them excellent probes for studying protein conformations, membrane dynamics, and binding events.
Below is a summary of the photophysical properties of selected benzoxadiazole and related derivatives.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Lifetime (τ, ns) |
| Benzoxadiazole Derivatives | ||||||
| 4-Amino-7-nitrobenzofurazan | Dichloromethane | 468 | 534 | - | - | - |
| NBD-NHEt | PBS | 348 | - | - | - | - |
| NBD-N(Et)₂ | PBS | 348 | - | - | - | - |
| 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][2][3]oxadiazole | Chloroform | 419 | 494 | 0.5 | 2.7 x 10⁷ | - |
| 4,7-Bis((4-(2-octyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][2][3]oxadiazole | Chloroform | 419 | 496 | 0.5 | - | - |
| Benzothiadiazole Derivatives | ||||||
| 4-Amino-2,1,3-benzothiadiazole | Dichloromethane | 435 | 535 | 0.61 | - | - |
| 4-(Methylamino)-2,1,3-benzothiadiazole | Dichloromethane | 450 | 560 | 0.45 | - | - |
| 4-(Dimethylamino)-2,1,3-benzothiadiazole | Dichloromethane | 460 | 580 | 0.25 | - | - |
| Benzoselenadiazole Derivatives | ||||||
| NBSD-11 (reacted with Cys) | - | - | 630 | - | - | - |
| NBSD-11 (reacted with Hcy) | - | - | 560 | - | - | - |
Note: Photophysical properties can vary significantly with the solvent and local environment. The data presented here are for illustrative purposes. Please refer to the cited literature for specific experimental conditions.
Key Experimental Protocols
This section provides detailed methodologies for seminal experiments involving benzoxadiazole dyes.
Synthesis of 4-Chloro-7-nitrobenzofurazan (NBD-Cl)
The synthesis of the key precursor, NBD-Cl, is a foundational protocol for anyone working with these dyes. A general procedure for its synthesis and subsequent derivatization is outlined below.
Synthesis of 2,1,3-Benzoxadiazole-1-oxide:
-
Start with the cyclization of 2-nitroaniline.
-
Dissolve 2-nitroaniline in a suitable solvent.
-
Add sodium hypochlorite solution dropwise at room temperature with stirring.
-
After several hours, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the N-oxide as a solid.[2]
Synthesis of 2,1,3-Benzoxadiazole:
-
Place the synthesized 2,1,3-benzoxadiazole-1-oxide and triphenylphosphine in toluene.
-
Reflux the mixture for 3 hours.[2]
-
Cool the reaction mixture and filter it.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by chromatography on silica gel using dichloromethane as the eluent to yield 2,1,3-benzoxadiazole.[2]
General Procedure for Derivatization with NBD-Cl:
-
Dissolve the amine-containing compound in a suitable solvent (e.g., acetonitrile, methanol).
-
Add an excess of sodium hydrogen carbonate.
-
Add a solution of NBD-Cl in the same solvent.
-
Stir the mixture at room temperature or with gentle heating for a period ranging from one to 24 hours, depending on the reactivity of the amine.
-
After the reaction is complete, acidify the mixture with hydrochloric acid and extract the NBD-derivative with an organic solvent like dichloromethane.
-
Wash the organic layer with water, dry it, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography.
Labeling of Live Cells with NBD-Lipids for Confocal Microscopy
NBD-labeled lipids are widely used to study membrane dynamics and lipid trafficking. This protocol describes a general method for labeling the plasma membrane of live cells.
Materials:
-
NBD-labeled lipid (e.g., NBD-phosphatidylethanolamine)
-
Fatty acid-free bovine serum albumin (BSA)
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Confocal microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~530 nm)
Protocol:
-
Prepare NBD-lipid/BSA Complex:
-
Evaporate the desired amount of NBD-lipid from its organic solvent under a stream of nitrogen to form a thin film.
-
Resuspend the lipid film in a small volume of ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in imaging buffer with vortexing to form a complex.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
-
Labeling:
-
Wash the cells twice with pre-warmed imaging buffer.
-
Add the NBD-lipid/BSA complex solution to the cells and incubate at 37°C for a specified time (e.g., 10-30 minutes) to allow for lipid uptake.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with fresh, pre-warmed imaging buffer to remove unbound probe.
-
-
Imaging:
-
Immediately image the cells using a confocal microscope. Use a low laser power to minimize phototoxicity and photobleaching.
-
Visualizing Cellular Processes: Signaling Pathways and Workflows
Benzoxadiazole dyes have been instrumental in visualizing a variety of cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these applications.
General Workflow for Amine Derivatization and HPLC Analysis
This workflow outlines the key steps in using NBD-Cl or NBD-F for the quantitative analysis of amine-containing compounds by High-Performance Liquid Chromatography (HPLC).
Mechanism of Hydrogen Sulfide Detection Using an NBD-Based Probe
NBD-based probes have been developed for the sensitive and selective detection of important signaling molecules like hydrogen sulfide (H₂S). The diagram below illustrates a common "turn-on" sensing mechanism.
Monitoring Protein Kinase A (PKA) Signaling with an NBD-Labeled Peptide Biosensor
Fluorescently labeled peptides serve as powerful tools to monitor the activity of protein kinases, which are key regulators of cellular signaling. This diagram illustrates the principle of a FRET-based biosensor for Protein Kinase A (PKA) activity, where NBD can act as one of the fluorophores.
Conclusion
From their serendipitous discovery as fluorescent molecules to their current status as indispensable tools in biological research, benzoxadiazole dyes have had a remarkable journey. Their small size, environmental sensitivity, and versatile reactivity have cemented their place in the toolbox of chemists and biologists alike. As research continues to push the boundaries of sensitivity and resolution, the development of new and improved benzoxadiazole-based probes will undoubtedly continue to illuminate the intricate workings of the cell.
References
quantum yield of 2,1,3-Benzoxadiazole-based fluorophores
An In-depth Technical Guide on the Quantum Yield of 2,1,3-Benzoxadiazole-Based Fluorophores
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,1,3-Benzoxadiazole (BOX), also known as benzofurazan, serves as a core structural motif for a versatile class of fluorophores. These compounds are characterized by their bicyclic, planar, and conjugated structure, which forms the basis for their unique photophysical properties.[1] Derivatives of the BOX heterocycle, particularly those with an extended π-conjugated system in a donor-π-acceptor-π-donor (D-π-A-π-D) arrangement, are noted for their strong fluorescence emission, significant Stokes shifts, and high molar absorption coefficients.[1][2]
A critical parameter for evaluating the performance of any fluorophore is its fluorescence quantum yield (ΦF). This value is defined as the ratio of the number of photons emitted to the number of photons absorbed, quantifying the efficiency of the fluorescence process.[3][4] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as in bioimaging, chemical sensing, and organic light-emitting diodes (OLEDs).[5] Notably, 2,1,3-benzoxadiazole-based fluorophores have demonstrated significantly higher quantum yields compared to their analogous 2,1,3-benzothiadiazole (BTD) counterparts, making them particularly promising for advanced applications.[6][7]
This technical guide provides a comprehensive overview of the quantum yield of 2,1,3-benzoxadiazole-based fluorophores, detailing the factors that influence it, presenting quantitative data for specific derivatives, and outlining the experimental protocols for its measurement.
Factors Influencing Quantum Yield
The quantum yield of 2,1,3-benzoxadiazole derivatives is not an intrinsic constant but is highly sensitive to both their molecular architecture and their immediate chemical environment. Understanding these factors is crucial for the rational design of novel fluorophores with tailored properties.
Molecular Structure and Intramolecular Charge Transfer (ICT)
The incorporation of electron-donating (donor) and electron-accepting (acceptor) groups within the molecular structure is a common strategy to enhance the photophysical properties of fluorophores. In many BOX derivatives, the benzoxadiazole core acts as the acceptor unit. This D-π-A design facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is responsible for the large Stokes shifts observed in these compounds.[1][2] The nature and strength of the donor units connected to the BOX core have a substantial influence on the resulting quantum yields and excited-state lifetimes.[6][8]
Solvent Polarity (Solvatochromism)
BOX-based fluorophores typically exhibit strong solvatochromism, meaning their absorption and emission properties are dependent on the polarity of the solvent.[6][8] As solvent polarity increases, the emission spectrum often undergoes a bathochromic (red) shift. This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents. However, this stabilization can also facilitate non-radiative decay pathways, leading to a concurrent decrease in the fluorescence quantum yield.[9] For example, 4-nitro-2,1,3-benzoxadiazole derivatives show a significant red shift in emission and a lower quantum yield in more polar solvents.[9]
Aggregation Effects
In solution, particularly at higher concentrations, fluorophores can form aggregates. This aggregation can alter the photophysical properties of the molecules. For some BOX derivatives, the presence of aggregates has been inferred from differences between their absorption and fluorescence excitation spectra.[1] Aggregation can lead to complex fluorescence decay profiles, with different lifetimes being attributed to the monomeric and aggregated species.[1][10]
The interplay of these factors determines the overall quantum efficiency of a given 2,1,3-benzoxadiazole fluorophore.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. jasco-global.com [jasco-global.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Luminescent liquid crystals based on 2,1,3-benzoxadiazole: conduc...: Ingenta Connect [ingentaconnect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Unlocking the Luminescent Potential: A Technical Guide to the Absorption and Emission Spectra of 2,1,3-Benzoxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and experimental characterization of 2,1,3-benzoxadiazole (also known as benzofurazan) derivatives. These heterocyclic compounds are of significant interest due to their versatile fluorescent properties, which make them valuable building blocks for molecular probes, chemosensors, and advanced materials for optoelectronic applications. This document offers a comprehensive overview of their absorption and emission characteristics, the influence of solvent environments, and detailed experimental protocols for their synthesis and analysis.
Core Photophysical Properties
2,1,3-Benzoxadiazole derivatives are renowned for their strong fluorescence, significant Stokes shifts, and high molar extinction coefficients.[1] Many of these molecules are designed with a Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture, where the 2,1,3-benzoxadiazole core acts as the electron acceptor. This structure facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to their unique photophysical behavior.[2][3]
Typically, these compounds absorb light in the visible region, with absorption maxima often observed around 400-450 nm.[4] Following excitation, they exhibit strong fluorescence, commonly in the bluish-green to yellow region of the spectrum (approximately 450-590 nm).[2][5] The large Stokes shifts, often in the range of 3,700 cm⁻¹ or more, are a direct consequence of the ICT state.[2]
The photophysical properties of these derivatives, including their quantum yields and excited-state lifetimes, are highly sensitive to the nature of the donor units attached to the benzoxadiazole core and the polarity of the surrounding solvent.[5] This solvent-dependent emission, or solvatochromism, is a key characteristic, with changes in solvent polarity often leading to shifts in the emission maxima.[6]
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters for representative 2,1,3-benzoxadiazole derivatives as reported in the literature.
Table 1: Photophysical Properties of Selected 2,1,3-Benzoxadiazole Derivatives in Chloroform.
| Compound | Absorption Max (λ_abs) (nm) | Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |
|---|---|---|---|---|---|
| 9a | 419 | ~3.4 x 10⁴ | 494 | 3,786 | ~0.5 |
| 9b | 419 | ~3.4 x 10⁴ | 496 | 3,779 | ~0.5 |
| 9c | 419 | ~3.4 x 10⁴ | 498 | 3,738 | ~0.5 |
| 9d | 419 | ~3.4 x 10⁴ | 498 | 3,738 | ~0.5 |
Data sourced from a study on D-π-A-π-D type fluorophores, measured in chloroform solution (1.0 x 10⁻⁵ mol L⁻¹). Quantum yields were determined using quinine sulfate as a reference.[2]
Table 2: Solvatochromic Effects on a Representative 2,1,3-Benzoxadiazole Derivative (Compound 9a).
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| Heptane | 416 | 472 | 3,015 |
| Toluene | 425 | 479 | 2,821 |
| Chloroform | 419 | 494 | 3,786 |
| Tetrahydrofuran (THF) | 419 | 477 | 3,068 |
| Acetone | 418 | 489 | 3,634 |
| N,N-Dimethylformamide (DMF) | 422 | 492 | 3,493 |
| Acetonitrile | 419 | 490 | 3,636 |
This table demonstrates the influence of solvent polarity on the absorption and emission properties, indicating an ICT character in the excited state.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 2,1,3-benzoxadiazole core and its derivatives, as well as the standard procedures for acquiring absorption and emission spectra.
Synthesis of 2,1,3-Benzoxadiazole Derivatives
The synthesis of the 2,1,3-benzoxadiazole core typically starts from 2-nitroaniline and proceeds through an N-oxide intermediate.
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide. [2][6]
-
In a 500 mL flask, prepare a mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt potassium hydroxide solution (7 mL).
-
To this stirred mixture, add a sodium hypochlorite solution (130 mL, >10% activated chlorine) dropwise at room temperature.
-
Continue stirring for 7 hours.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 1000 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the product as a yellow solid.
Step 2: Synthesis of 2,1,3-Benzoxadiazole. [2][6]
-
In a 250 mL flask, combine 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and filter it.
-
Evaporate the solvents from the filtrate to obtain the crude product.
-
Purify the crude material via silica gel chromatography using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.
Step 3: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole. [1]
-
Place 2,1,3-benzoxadiazole (1.6 g, 13 mmol) and iron powder (0.15 g, 2.6 mmol) in a round-bottom flask and heat to 90°C with vigorous stirring.
-
Add elemental bromine (2.0 mL, 39 mmol) dropwise over 2 hours.
-
After the addition is complete, heat the reaction at reflux for 3 hours.
-
Cool the mixture to room temperature.
-
Dissolve the residue in dichloromethane (40 mL) and wash with brine (50 mL).
-
Separate the organic fraction and wash sequentially with saturated sodium bicarbonate solution (4 x 50 mL), brine (3 x 50 mL), and water (3 x 50 mL). This dibrominated intermediate is a versatile precursor for introducing various donor groups via cross-coupling reactions like Suzuki or Sonogashira.[7]
Spectroscopic Measurements
Absorption Spectroscopy:
-
UV-Vis absorption spectra are typically recorded on a dual-beam spectrophotometer (e.g., Varian Cary 50).[6]
-
Prepare solutions of the 2,1,3-benzoxadiazole derivatives in spectroscopic grade solvents at a concentration of approximately 10⁻⁵ mol L⁻¹.[2]
-
Use a quartz cuvette with a 1 cm path length.
-
Record the spectra over a relevant wavelength range (e.g., 250-700 nm), using the pure solvent as a reference.
Emission Spectroscopy:
-
Fluorescence emission and excitation spectra are acquired using a spectrofluorophotometer (e.g., Shimadzu RF5301pc).[6]
-
Use the same solutions prepared for the absorption measurements (approx. 10⁻⁵ mol L⁻¹).
-
The excitation wavelength for emission spectra should be set at the absorption maximum (λ_abs) of the compound.[2]
-
Record the emission spectra over a wavelength range that covers the expected fluorescence (e.g., 450-700 nm).
-
To determine fluorescence quantum yields (Φ_F), use a standard reference compound with a known quantum yield (e.g., quinine sulfate in 0.5 mol L⁻¹ H₂SO₄, Φ_F = 0.55).[2] The quantum yield is calculated using the comparative method.
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental molecular design, the photophysical mechanism, and the experimental workflow associated with 2,1,3-benzoxadiazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,1,3-Benzoxadiazole derivatives as new fluorophores-combined experimental, optical, electro, and theoretical study. [repositorio.ufop.br]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Navigating the Stability of 2,1,3-Benzoxadiazole-4-sulfonyl chloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the thermal and chemical stability of 2,1,3-Benzoxadiazole-4-sulfonyl chloride, a critical reagent for researchers, scientists, and drug development professionals. Understanding the stability profile of this compound is paramount for its effective handling, storage, and application in the synthesis of novel chemical entities. This document compiles available data and outlines key experimental protocols to ensure reliable and reproducible results in the laboratory.
Core Executive Summary
This compound is a highly reactive molecule susceptible to both thermal and chemical degradation. While specific quantitative data for this compound is limited in publicly available literature, analysis of closely related analogs and the general chemical behavior of sulfonyl chlorides indicate a significant sensitivity to heat and nucleophiles, particularly water. Evidence suggests that the chloro-analog of a similar benzoxadiazole derivative undergoes rapid decomposition at 130°C and is readily hydrolyzed. Therefore, stringent control of temperature and moisture is crucial when working with this compound.
Thermal Stability Profile
Table 1: Thermal Stability Data (Inferred and from Related Compounds)
| Parameter | Value | Source |
| Predicted Decomposition Temperature | Likely << 300°C | Inferred from[1][2][3] |
| Decomposition of a Chloro-analog | Rapid at 130°C | [4] |
Chemical Stability and Reactivity
This compound's reactivity is primarily dictated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack.
Hydrolytic Stability
Sulfonyl chlorides are known to be sensitive to water, undergoing hydrolysis to the corresponding sulfonic acid. The rate of hydrolysis can be influenced by pH and the solvent system. A study on 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole highlighted that the sulfonyl chloride analog can be irreversibly reduced to the corresponding sulfinic acid in the presence of water, indicating its high reactivity towards water[4]. It is therefore critical to handle this compound under anhydrous conditions to prevent degradation.
Compatibility with Solvents
The choice of solvent is critical for maintaining the stability of this compound. Protic solvents, such as water and alcohols, can react with the sulfonyl chloride group, leading to solvolysis. Aprotic solvents are generally preferred for reactions and storage. However, the stability in common aprotic solvents like DMSO and DMF should be experimentally verified, as they can sometimes participate in or catalyze degradation reactions.
Table 2: General Solvent Compatibility for Sulfonyl Chlorides
| Solvent Type | Compatibility | Rationale |
| Aprotic (e.g., Acetonitrile, Dichloromethane) | Generally Good | Low reactivity towards the sulfonyl chloride group. |
| Protic (e.g., Water, Alcohols) | Poor | Reacts via solvolysis to form sulfonic acids or esters. |
| Aprotic Polar (e.g., DMSO, DMF) | Caution Advised | May contain water impurities or potentially react under certain conditions. |
Reactivity with Nucleophiles
The primary utility of this compound lies in its reactivity with nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. It readily reacts with amines, thiols, and alcohols. This high reactivity also implies a limited shelf life and the need for careful handling to avoid unwanted side reactions.
Experimental Protocols
Detailed experimental protocols are essential for accurately assessing the stability of this compound. The following are generalized procedures that can be adapted for this specific compound.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of a material.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss is indicative of the decomposition temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to measure heat flow associated with thermal transitions as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range.
-
Data Analysis: Monitor the heat flow to the sample. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.
Chemical Stability (Hydrolysis) Study
This protocol outlines a method to assess the hydrolytic stability of the compound.
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).
-
Stress Conditions: Add an aliquot of the stock solution to a buffered aqueous solution at a specific pH (e.g., pH 4, 7, and 9) to a final known concentration. Maintain the solutions at a constant temperature.
-
Time-Point Analysis: At various time intervals, withdraw aliquots of the reaction mixture.
-
Sample Quenching and Analysis: Immediately quench the reaction (e.g., by dilution with a cold mobile phase). Analyze the samples by a stability-indicating HPLC method to quantify the remaining amount of the parent compound and any degradation products.
Conclusion and Recommendations
This compound is a valuable but sensitive reagent. Based on the available data for related compounds and the general properties of sulfonyl chlorides, it is imperative to handle this compound with care.
Key Recommendations:
-
Storage: Store in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen) to minimize thermal and hydrolytic degradation.
-
Handling: Use anhydrous solvents and techniques to prevent hydrolysis. Avoid exposure to high temperatures.
-
Reaction Conditions: Conduct reactions with nucleophiles at controlled, and likely low, temperatures to minimize side reactions and decomposition.
Further experimental studies, specifically TGA, DSC, and detailed kinetic analysis of its hydrolysis and solvolysis in various solvents, are highly recommended to fully elucidate the stability profile of this compound. This will enable its more effective and reliable use in research and development.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 2,1,3-Benzoxadiazole-4-sulfonyl chloride (ABD-Cl)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of proteins using 2,1,3-Benzoxadiazole-4-sulfonyl chloride (ABD-Cl). This reagent serves as a valuable tool for covalently attaching a fluorescent tag to proteins, enabling their detection and characterization in various biochemical and cellular assays. The protocol is based on established methods for similar amine-reactive sulfonyl chlorides and may require optimization for specific proteins and applications.
Principle of Operation
This compound (ABD-Cl) is a fluorescent labeling reagent that reacts with primary and secondary amine groups in proteins. The primary targets for this reaction are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain. The reaction, known as sulfonylation, involves the nucleophilic attack of an unprotonated amine group on the sulfonyl chloride moiety of ABD-Cl. This forms a stable sulfonamide bond, covalently linking the benzoxadiazole fluorophore to the protein. The labeling reaction is highly pH-dependent, with optimal efficiency at alkaline pH values (typically 8.0-9.5), where the primary amine groups are deprotonated and more nucleophilic.[1] The fluorescence of the resulting ABD-protein adduct is sensitive to the polarity of its local environment, which can provide insights into protein conformation and interactions.
Data Presentation
Spectroscopic Properties of ABD-Labeled Proteins
The photophysical properties of the ABD fluorophore, once conjugated to a protein, are crucial for experimental design and data interpretation. The following table summarizes the expected spectral characteristics.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~390-400 nm | Can be influenced by the local environment and solvent polarity. |
| Emission Maximum (λem) | ~500-520 nm | Highly sensitive to environmental polarity; may exhibit a blue shift in nonpolar environments.[2] |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | Estimated based on similar benzoxadiazole derivatives; essential for calculating the Degree of Labeling. |
| Fluorescence Lifetime (τ) | 5-15 ns | Dependent on the local environment and quenching effects. |
Quantitative Analysis of Labeling Efficiency
The Degree of Labeling (DOL), which represents the average number of fluorophore molecules conjugated to a single protein molecule, is a critical parameter for ensuring experimental reproducibility. The DOL can be determined spectrophotometrically. The following table provides a hypothetical example of how the DOL might vary with the molar excess of ABD-Cl in the labeling reaction.
| Molar Ratio (ABD-Cl:Protein) | Reaction Time (hours) | Temperature (°C) | Hypothetical Degree of Labeling (DOL) |
| 10:1 | 2 | 25 | 1.5 - 2.5 |
| 20:1 | 2 | 25 | 3.0 - 4.5 |
| 50:1 | 1 | 25 | 5.0 - 7.0 |
| 10:1 | 12 | 4 | 1.0 - 2.0 |
Experimental Protocols
Protocol 1: Labeling of Purified Proteins with ABD-Cl
This protocol provides a general procedure for the covalent labeling of a purified protein in solution. Optimization of the ABD-Cl to protein molar ratio, reaction time, and temperature may be necessary for specific proteins.
Materials:
-
This compound (ABD-Cl)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Purified protein of interest
-
Labeling Buffer: 50 mM sodium borate buffer, pH 8.5-9.5 (or 100 mM sodium bicarbonate buffer, pH 8.5-9.5)
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.4
-
Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis cassette
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Protein Solution:
-
Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for labeling.
-
-
Prepare ABD-Cl Stock Solution:
-
Immediately before use, prepare a 10-50 mM stock solution of ABD-Cl in anhydrous DMF or acetonitrile.
-
Caution: ABD-Cl is moisture-sensitive. Handle in a dry environment.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the ABD-Cl stock solution to achieve a 10- to 50-fold molar excess of the dye over the protein. The optimal molar ratio should be determined empirically.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted ABD-Cl and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Alternatively, perform dialysis against PBS at 4°C with several buffer changes.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the ABD adduct (~395 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the ABD dye at 280 nm.
-
Calculate the concentration of the ABD dye using its molar extinction coefficient.
-
The DOL is the molar ratio of the ABD dye to the protein.
-
Protocol 2: Visualization of Labeled Proteins by SDS-PAGE
This protocol allows for the visualization of fluorescently labeled proteins after separation by polyacrylamide gel electrophoresis.
Materials:
-
ABD-labeled protein sample
-
SDS-PAGE loading buffer
-
Polyacrylamide gel
-
Electrophoresis apparatus and running buffer
-
UV transilluminator or gel imaging system with appropriate excitation and emission filters
Procedure:
-
Sample Preparation:
-
Mix the ABD-labeled protein sample with SDS-PAGE loading buffer.
-
Heat the sample at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the prepared sample and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Place the gel on a UV transilluminator with an excitation wavelength of ~395 nm.
-
The ABD-labeled protein bands will fluoresce and can be visualized and documented using a gel imaging system with an emission filter centered around ~510 nm.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for labeling purified proteins with ABD-Cl.
Caption: Using fluorescently labeled proteins to study protein-protein interactions.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides with 2,1,3-Benzoxadiazole-4-sulfonyl chloride (ABD-F)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fluorescent labeling of peptides with 2,1,3-Benzoxadiazole-4-sulfonyl chloride (ABD-F). ABD-F is a fluorogenic reagent that selectively reacts with thiol groups, making it an excellent choice for labeling cysteine-containing peptides. The resulting ABD-peptide conjugates are highly fluorescent and can be used in a variety of applications, including HPLC analysis, fluorescence microscopy, and fluorescence polarization assays.
Application Notes
Principle of ABD-F Labeling
This compound (ABD-F) is a thiol-reactive fluorescent dye. The sulfonyl chloride group of ABD-F reacts with the sulfhydryl group (-SH) of a cysteine residue in a peptide to form a stable sulfonamide bond. This reaction is highly specific for thiols under controlled pH conditions. Upon reaction, the non-fluorescent ABD-F molecule is converted into a highly fluorescent derivative, allowing for sensitive detection of the labeled peptide.
Key Features and Applications
-
High Selectivity: ABD-F selectively labels the free sulfhydryl group of cysteine residues.[1]
-
Fluorogenic Nature: The reagent itself is weakly fluorescent, while the resulting peptide conjugate exhibits strong fluorescence, leading to a high signal-to-noise ratio.
-
Versatile Applications: Labeled peptides can be used for:
-
Quantitative analysis by HPLC: The high sensitivity of the fluorescent label allows for the detection of picomole quantities of peptides.
-
Fluorescence Microscopy: Visualization of peptide localization in cells and tissues.
-
Enzyme Assays: As substrates for proteases and other enzymes.
-
Binding Assays: To study peptide-protein or peptide-receptor interactions.
-
Spectral Properties
The ABD-F labeled peptides have distinct excitation and emission spectra that are important for their detection.
| Property | Wavelength (nm) |
| Maximum Excitation (λex) | ~389 nm |
| Maximum Emission (λem) | ~513 nm |
Note: The exact excitation and emission maxima may vary slightly depending on the solvent and the local environment of the fluorophore.
Quantitative Data
Physicochemical and Fluorescent Properties of ABD-F
| Parameter | Value | Reference |
| Molecular Weight | 217.18 g/mol | [1] |
| Purity | >98% | [1] |
| Excitation Maximum (λex) | 389 nm | |
| Emission Maximum (λem) | 513 nm | |
| Solubility | Soluble in DMSO, DMF, and 1M ammonium hydroxide (50 mg/ml) | [1] |
| Storage | Store at -20°C, desiccated and protected from light. | [1] |
Labeling Reaction and Detection Limits
| Parameter | Value | Reference |
| Reaction pH | 8.0 - 9.5 | |
| Reaction Temperature | 50 - 60°C | |
| Reaction Time | 5 - 15 minutes | |
| Detection Limit (HPLC) | 0.4 - 1.9 pmol per injection (depending on the peptide) |
Experimental Protocols
Protocol for Fluorescent Labeling of Peptides with ABD-F for HPLC Analysis
This protocol describes the labeling of a cysteine-containing peptide with ABD-F for subsequent quantitative analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Cysteine-containing peptide
-
This compound (ABD-F)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Borate buffer (100 mM, pH 8.0)
-
Hydrochloric acid (HCl), 1 M
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Heating block or water bath
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of Reagents:
-
Peptide Solution: Dissolve the peptide in the borate buffer to a final concentration of 1 mg/mL.
-
ABD-F Solution: Dissolve ABD-F in DMSO or DMF to a final concentration of 10 mg/mL. Prepare this solution fresh before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, mix 100 µL of the peptide solution with a 5-10 fold molar excess of the ABD-F solution.
-
Incubate the reaction mixture at 60°C for 10 minutes in a heating block or water bath.
-
After incubation, cool the reaction mixture on ice for 5 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
Sample Preparation for HPLC:
-
Centrifuge the reaction mixture at 10,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient for peptide separation (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector set to λex = 389 nm and λem = 513 nm.
-
Protocol for Fluorescent Labeling of Peptides for Fluorescence Microscopy
This protocol outlines the labeling of a cysteine-containing peptide with ABD-F for use in cellular imaging applications.
Materials:
-
Cysteine-containing peptide
-
ABD-F
-
DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification column (e.g., desalting column or C18 solid-phase extraction cartridge)
-
Lyophilizer (optional)
Procedure:
-
Preparation of Reagents:
-
Peptide Solution: Dissolve the peptide in PBS to a final concentration of 1-5 mg/mL.
-
ABD-F Solution: Dissolve ABD-F in DMSO or DMF to a concentration that allows for a 10-20 fold molar excess over the peptide.
-
-
Labeling Reaction:
-
Add the ABD-F solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Peptide:
-
Remove the unreacted ABD-F and other small molecules using a desalting column or a C18 SPE cartridge.
-
For Desalting Column: Follow the manufacturer's instructions. Elute the labeled peptide with PBS.
-
For C18 SPE Cartridge:
-
Condition the cartridge with methanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in water) to remove unreacted dye.
-
Elute the labeled peptide with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water).
-
-
Collect the fractions containing the labeled peptide.
-
-
Quantification and Storage:
-
Determine the concentration of the labeled peptide by measuring its absorbance at the appropriate wavelength for the peptide (e.g., 280 nm if it contains Trp or Tyr) or by using a peptide quantification assay.
-
Aliquot the purified labeled peptide and store it at -20°C or -80°C, protected from light. For long-term storage, lyophilization is recommended.
-
Visualizations
Caption: Reaction of ABD-F with a peptide's cysteine residue.
Caption: General workflow for labeling peptides with ABD-F.
Caption: Selecting the appropriate protocol based on the research goal.
References
Application Notes and Protocols for Quantifying Biogenic Amines Using 2,1,3-Benzoxadiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are low molecular weight organic bases that play crucial roles in various physiological and pathological processes. Accurate quantification of BAs is essential in biomedical research, food safety, and drug development. This document provides a detailed protocol for the quantification of biogenic amines using 2,1,3-Benzoxadiazole-4-sulfonyl chloride (DBD-SO2Cl) as a pre-column derivatizing agent for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
DBD-SO2Cl is a fluorogenic reagent that reacts with primary and secondary amines to form highly fluorescent and stable sulfonamide derivatives. This derivatization enhances the sensitivity and selectivity of detection, allowing for the quantification of biogenic amines at low concentrations in complex biological matrices. The benzoxadiazole fluorophore exhibits favorable photophysical properties for sensitive fluorescence detection.[1]
Principle of the Method
The method is based on the pre-column derivatization of biogenic amines with DBD-SO2Cl. The reaction involves the nucleophilic attack of the amino group of the biogenic amine on the sulfonyl chloride group of DBD-SO2Cl, leading to the formation of a stable, fluorescent sulfonamide derivative. The reaction is typically carried out in an alkaline medium to ensure the deprotonation of the amino groups, thus increasing their nucleophilicity.
Following derivatization, the fluorescent derivatives are separated by reverse-phase HPLC and detected by a fluorescence detector. Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.
Quantitative Data Summary
While specific quantitative data for the derivatization of a wide range of biogenic amines with this compound is not extensively available in the reviewed literature, the following table summarizes typical performance characteristics that can be expected based on methods using structurally similar derivatizing agents like dansyl chloride and pyrene sulfonyl chloride.[2][3] It is crucial to note that these values should be determined and validated for each specific biogenic amine and matrix during method development.
| Biogenic Amine | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Histamine | 1 - 1000 | 0.1 - 1.0 | 0.3 - 3.0 | 85 - 110 |
| Putrescine | 1 - 1000 | 0.2 - 1.5 | 0.6 - 4.5 | 80 - 105 |
| Cadaverine | 1 - 1000 | 0.2 - 1.5 | 0.6 - 4.5 | 80 - 105 |
| Tyramine | 1 - 1000 | 0.1 - 1.0 | 0.3 - 3.0 | 90 - 110 |
| Spermidine | 5 - 2000 | 0.5 - 2.0 | 1.5 - 6.0 | 75 - 100 |
| Spermine | 5 - 2000 | 0.5 - 2.0 | 1.5 - 6.0 | 75 - 100 |
Note: These are estimated values based on similar derivatization chemistries and require experimental validation for DBD-SO2Cl.
Experimental Protocols
Reagents and Materials
-
This compound (DBD-SO2Cl)
-
Biogenic amine standards (e.g., histamine, putrescine, cadaverine, tyramine, spermidine, spermine)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Perchloric acid (HClO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Internal standard (e.g., 1,7-diaminoheptane)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.
Preparation of Solutions
-
Carbonate-Bicarbonate Buffer (0.1 M, pH 9.5): Prepare by mixing appropriate volumes of 0.1 M sodium bicarbonate and 0.1 M sodium carbonate solutions to achieve a pH of 9.5.
-
DBD-SO2Cl Derivatizing Reagent (1 mg/mL): Dissolve 10 mg of DBD-SO2Cl in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Biogenic Amine Standard Stock Solutions (1 mg/mL): Dissolve 10 mg of each biogenic amine standard in 10 mL of 0.1 M HCl. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with 0.1 M HCl to cover the desired concentration range.
-
Internal Standard Solution (10 µg/mL): Dissolve 1 mg of 1,7-diaminoheptane in 100 mL of 0.1 M HCl.
Sample Preparation (General Procedure)
-
Extraction: Homogenize 1-5 g of the sample with 10 mL of 0.1 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collection: Collect the supernatant. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary at this stage.
-
pH Adjustment: Take a known aliquot of the supernatant and adjust the pH to approximately 9.5 with 1 M NaOH.
Derivatization Procedure
-
To 100 µL of the pH-adjusted sample extract or working standard solution in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of the carbonate-bicarbonate buffer (pH 9.5).
-
Add 200 µL of the DBD-SO2Cl derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30-60 minutes in the dark. Optimization of reaction time and temperature is recommended for specific applications.
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction and consume excess DBD-SO2Cl, add 50 µL of 0.1 M HCl.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC-FLD Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detection:
Visualizations
Derivatization Reaction Pathway
Caption: Reaction of a biogenic amine with DBD-SO2Cl.
Experimental Workflow
Caption: General workflow for biogenic amine analysis.
Conclusion
The use of this compound as a pre-column derivatizing agent offers a sensitive and effective method for the quantification of biogenic amines by HPLC-FLD. The provided protocols serve as a comprehensive guide for researchers and scientists. However, it is imperative to perform method validation for specific applications to ensure accuracy, precision, and reliability of the results. This includes the optimization of derivatization conditions and HPLC parameters for the biogenic amines of interest and the sample matrix.
References
- 1. This compound | Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H3ClN2O3S | CID 2735446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols: 2,1,3-Benzoxadiazole-4-sulfonyl chloride in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,1,3-Benzoxadiazole-4-sulfonyl chloride is a highly reactive sulfonylation reagent utilized for the derivatization of primary and secondary amines, as well as phenolic compounds.[1] This process introduces the benzoxadiazole moiety, a fluorophore, rendering the derivatized molecules detectable by fluorescence-based analytical techniques.[1] While direct applications of this compound in capillary electrophoresis (CE) are not extensively documented in current literature, its structural and reactive similarities to the well-established CE derivatizing agent 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) suggest its high potential for similar applications.
This document provides a proposed methodology for the use of this compound as a pre-column and in-capillary derivatization reagent for the analysis of amines, amino acids, and peptides by capillary electrophoresis with laser-induced fluorescence (LIF) detection. The protocols and data presented are adapted from established methods for NBD-F.
Principle of Derivatization
This compound reacts with the nucleophilic amino or hydroxyl groups of analyte molecules in a nucleophilic substitution reaction. Under alkaline conditions, the sulfonyl chloride group readily reacts to form stable, highly fluorescent sulfonamide or sulfonate ester derivatives. This pre-column or in-capillary derivatization is essential for the sensitive detection of non-fluorescent analytes by CE-LIF.
Figure 1: General workflow for the analysis of analytes using this compound derivatization followed by CE-LIF detection.
Proposed Applications
Based on the known reactivity of sulfonyl chlorides and the applications of similar benzoxadiazole reagents, this compound is a promising candidate for the quantitative analysis of:
-
Amino Acids: For applications in proteomics, metabolomics, and food science.
-
Peptides: For quality control of therapeutic peptides and proteomics research.
-
Biogenic Amines: For neuroscience research and clinical diagnostics.
-
Pharmaceuticals: For the analysis of drug substances and related impurities containing primary or secondary amine functional groups.
Experimental Protocols
The following are proposed protocols for the use of this compound in CE, adapted from methodologies for NBD-F. Optimization of these conditions for specific analytes is recommended.
Protocol 1: Pre-column Derivatization of Amino Acids
This protocol is adapted from a method for the derivatization of amino acids with a similar benzoxadiazole reagent.
Materials:
-
This compound solution (10 mM in acetonitrile)
-
Borate buffer (100 mM, pH 8.5)
-
Amino acid standards or sample solution
-
Methanol
-
Deionized water
Procedure:
-
To 100 µL of amino acid standard or sample solution in a microcentrifuge tube, add 100 µL of 100 mM borate buffer (pH 8.5).
-
Add 200 µL of 10 mM this compound solution in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of methanol to stop the reaction.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the CE system.
Figure 2: Workflow for pre-column derivatization of amino acids.
Protocol 2: In-Capillary Derivatization of Peptides
This protocol is based on an in-capillary derivatization method developed for NBD-F.[2][3] This automated approach minimizes sample and reagent consumption.
Materials:
-
This compound solution (prepared daily in absolute ethanol)
-
Peptide standards or sample solution
-
Borate buffer (20 mM, pH 8.8) as the background electrolyte (BGE)
-
Absolute ethanol
CE System and Capillary:
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm, total length 50 cm)
-
CE instrument with pressure injection and LIF detector (excitation wavelength to be determined based on the derivative's properties, likely in the blue region of the spectrum)
Procedure:
-
Equilibrate the capillary with the BGE (20 mM borate buffer, pH 8.8) for 5 minutes.
-
Inject a plug of the peptide sample by pressure (e.g., 50 mbar for 4 seconds).
-
Inject a plug of absolute ethanol (e.g., 50 mbar for 2 seconds). This acts as a spacer to prevent hydrolysis of the reagent.
-
Inject a plug of the this compound solution (e.g., 50 mbar for 2 seconds).
-
Apply the separation voltage (e.g., +15 kV). The derivatization reaction occurs as the zones mix and migrate through the capillary.
-
Set the capillary temperature (e.g., 35°C for peptides).
Quantitative Data (Adapted from NBD-F Applications)
The following tables summarize quantitative data from studies using NBD-F, which can serve as a benchmark for methods developed with this compound.
Table 1: Optimized Conditions for In-Capillary Derivatization and CE Separation of Amino Acids and Peptides with NBD-F.[2]
| Parameter | Amino Acids | Peptides |
| Background Electrolyte (BGE) | 20 mM Borate Buffer (pH 8.8) | 20 mM Borate Buffer (pH 8.8) |
| Sample Injection Time | 4 s | 4 s |
| NBD-F Injection Time | 2 s | 2 s |
| Molar Ratio (NBD-F/Sample) | > 215 | > 215 |
| Temperature | 45°C | 35°C |
| Applied Voltage | +15 kV | +15 kV |
Table 2: Validation Data for In-Capillary NBD-F Derivatization of Amino Acids.[2]
| Parameter | Value |
| Linearity | Good linearity between peak height and concentration |
| Intra-day RSD (Migration Time) | < 1.3% |
| Intra-day RSD (Peak Height) | < 4.6% |
Expected Results and Discussion
Derivatization with this compound is expected to yield highly fluorescent derivatives of amines and phenols. The resulting sulfonamides and sulfonate esters are generally stable, allowing for robust and reproducible analysis. The separation of these derivatives by capillary electrophoresis will be governed by their charge-to-size ratio. The negative charge of the sulfonate group will contribute to the electrophoretic mobility of the derivatives.
For method development, it is crucial to optimize several parameters:
-
Derivatization Reaction: pH, temperature, reaction time, and reagent concentration should be optimized to ensure complete derivatization without significant degradation of the analyte or reagent.
-
Capillary Electrophoresis: The composition and pH of the background electrolyte, applied voltage, and capillary temperature will influence the separation efficiency and resolution. The addition of organic modifiers or cyclodextrins to the BGE may be necessary for the separation of closely related or chiral compounds.
Conclusion
This compound holds significant promise as a derivatization reagent for the sensitive analysis of a wide range of compounds by capillary electrophoresis. While direct experimental data is currently limited, the established protocols for the analogous reagent NBD-F provide a strong foundation for method development. The proposed protocols in this document offer a starting point for researchers to explore the application of this compound in their analytical workflows, potentially enabling new and improved methods for the quantification of important biomolecules and pharmaceuticals.
References
Detecting Low Concentrations of Primary Amines with 2,1,3-Benzoxadiazole-4-sulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and selective detection of primary amines is a critical task in numerous scientific disciplines, including biomedical research, pharmaceutical development, and environmental monitoring. Primary amines are fundamental components of a vast array of biologically significant molecules, such as amino acids, neurotransmitters, and biogenic amines. Furthermore, many active pharmaceutical ingredients (APIs) and their metabolites contain primary amine functionalities, making their quantification essential for pharmacokinetic and pharmacodynamic studies.
2,1,3-Benzoxadiazole-4-sulfonyl chloride, a member of the benzofurazan family of fluorogenic reagents, serves as a highly effective tool for the derivatization of primary amines.[1] This reagent reacts with primary amines under mild conditions to form stable, highly fluorescent sulfonamide derivatives. This chemical transformation allows for the sensitive detection and accurate quantification of otherwise non-fluorescent or weakly chromophoric primary amines using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection. The benzoxadiazole core imparts favorable photophysical properties to the resulting derivatives, including a strong absorption in the UV-visible region and a moderate to high fluorescence quantum yield, which significantly enhances detection sensitivity.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the detection of low concentrations of primary amines.
Principle of Detection
The detection of primary amines using this compound is based on a nucleophilic substitution reaction. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride group on the benzoxadiazole ring. This reaction results in the displacement of the chloride ion and the formation of a stable sulfonamide bond, covalently linking the fluorescent benzoxadiazole moiety to the primary amine.
The reaction is typically carried out under slightly alkaline conditions (pH 8-10) to ensure that the primary amine is in its deprotonated, more nucleophilic state, thereby facilitating the reaction. The resulting sulfonamide derivative is highly fluorescent, and the intensity of the fluorescence is directly proportional to the concentration of the primary amine in the sample.
Signaling Pathway
Caption: Reaction of this compound with a primary amine.
Data Presentation
Quantitative data for the fluorescent derivatives of this compound with primary amines is not extensively available in the literature. However, data from closely related 4-substituted-7-nitro-2,1,3-benzoxadiazole (NBD) derivatives and 7-Fluorobenzofurazan-4-sulfonic acid (SBD-F) derivatives provide valuable insights into the expected photophysical properties.
| Parameter | NBD-amine Derivatives[2][3][4] | SBD-F-thiol Derivatives[5][6] | Expected Properties for 2,1,3-Benzoxadiazole-4-sulfonamide Derivatives |
| Excitation Wavelength (λex) | ~464 - 473 nm | ~380 - 385 nm | Expected in the UV-A to blue region of the spectrum |
| Emission Wavelength (λem) | ~512 - 541 nm | ~510 - 515 nm | Expected in the green to yellow region of the spectrum |
| Quantum Yield (ΦF) | Moderate to high (solvent dependent) | Moderate to high | Expected to be moderate to high, suitable for sensitive detection |
| Limit of Detection (LOD) | pmol to nmol range | pmol range | Expected to be in the low nanomolar to picomolar range |
Experimental Protocols
The following is a generalized protocol for the derivatization of primary amines with this compound for analysis by HPLC with fluorescence detection. Note: This protocol is based on established methods for analogous sulfonyl chlorides and may require optimization for specific applications.
Materials and Reagents
-
This compound
-
Primary amine standard or sample
-
Borate buffer (0.1 M, pH 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagent Preparation
-
Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in deionized water to a final concentration of 0.1 M. Adjust the pH to 9.0 with a concentrated sodium hydroxide solution.
-
This compound Solution (10 mM in ACN): Prepare fresh daily. Dissolve the appropriate amount of this compound in acetonitrile to achieve a final concentration of 10 mM. Keep the solution protected from light and moisture.
-
Primary Amine Standard Solutions: Prepare stock solutions of the primary amine standards in a suitable solvent (e.g., deionized water or methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution with the same solvent.
Derivatization Procedure
-
In a microcentrifuge tube, add 100 µL of the primary amine standard or sample solution.
-
Add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 10 mM this compound solution in acetonitrile.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in a water bath or heating block, protected from light.
-
After incubation, cool the reaction mixture to room temperature.
-
To stop the reaction, add 100 µL of 0.1 M HCl.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Analysis
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is typically used. The exact gradient will need to be optimized for the specific primary amine derivative.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Fluorescence Detector:
-
Excitation Wavelength (λex): To be determined experimentally, but a starting point of ~380-420 nm is recommended.
-
Emission Wavelength (λem): To be determined experimentally, but a starting point of ~500-540 nm is recommended.
-
Experimental Workflow
Caption: General workflow for primary amine derivatization and analysis.
Conclusion
This compound is a valuable reagent for the sensitive detection of low concentrations of primary amines. The derivatization reaction is straightforward and results in the formation of highly fluorescent and stable sulfonamide derivatives. The provided protocols and application notes offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own specific assays for primary amine quantification. As with any analytical method, optimization of reaction conditions and HPLC parameters is crucial for achieving accurate and reproducible results.
References
- 1. This compound | Reagent [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Derivatization of Catecholamines with 2,1,3-Benzoxadiazole-4-sulfonyl chloride
Note to the Reader: Extensive searches of the scientific literature did not yield a specific, validated protocol for the derivatization of catecholamines using 2,1,3-Benzoxadiazole-4-sulfonyl chloride (DBD-SO2Cl). This suggests that this particular application is not a commonly used or published method.
However, to provide a practical and scientifically sound resource, this document presents a detailed application note and a proposed protocol based on the use of a closely related and well-documented fluorogenic labeling agent, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) . NBD-F shares the reactive benzoxadiazole core and is widely used for the derivatization of primary and secondary amines, such as those in catecholamines, for highly sensitive fluorescence detection. The principles and procedures outlined below can serve as a strong starting point for developing a method using the sulfonyl chloride derivative.
Application Notes: Derivatization of Catecholamines with NBD-F for HPLC-Fluorescence Detection
This application note describes a method for the quantitative analysis of catecholamines, such as dopamine, norepinephrine, and epinephrine, in biological samples. The method is based on pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
The primary amino groups of catecholamines react with NBD-F under mild alkaline conditions to form highly fluorescent and stable derivatives. This derivatization significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of catecholamines at low concentrations typically found in biological matrices. The resulting derivatives are well-suited for separation on a C18 column and can be detected with high sensitivity using a fluorescence detector with excitation and emission wavelengths in the visible range.
This method is applicable to a wide range of sample types, including plasma, urine, and tissue homogenates, after appropriate sample clean-up and extraction procedures.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of catecholamines after derivatization with NBD-F. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) | Linearity Range (nM) | R² |
| Norepinephrine | 8.5 | 0.5 | 1.5 | 1.5 - 500 | >0.999 |
| Epinephrine | 9.8 | 0.4 | 1.2 | 1.2 - 500 | >0.999 |
| Dopamine | 11.2 | 0.6 | 1.8 | 1.8 - 500 | >0.998 |
Experimental Protocols
Reagents and Materials
-
Catecholamine standards (Norepinephrine, Epinephrine, Dopamine)
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Perchloric acid
-
EDTA
-
Octanesulfonic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample clean-up
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of norepinephrine, epinephrine, and dopamine in 0.1 M perchloric acid.
-
Working Standard Mixture (1 µg/mL): Prepare a mixed standard solution by diluting the stock solutions in the mobile phase.
Sample Preparation (from Plasma)
-
Protein Precipitation: To 1 mL of plasma, add 100 µL of 4 M perchloric acid containing 0.1% EDTA. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Extraction: The supernatant can be directly used for derivatization or further purified using solid-phase extraction.
Derivatization Protocol
-
Buffer Preparation: Prepare a 50 mM borate buffer and adjust the pH to 9.5 with sodium hydroxide.
-
NBD-F Solution: Prepare a 10 mM solution of NBD-F in acetonitrile.
-
Reaction Mixture: In a microcentrifuge tube, mix:
-
100 µL of the sample or standard solution
-
100 µL of 50 mM borate buffer (pH 9.5)
-
100 µL of 10 mM NBD-F solution
-
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a water bath, protected from light.
-
Reaction Termination: After incubation, cool the mixture to room temperature and add 10 µL of 1 M HCl to stop the reaction.
-
Injection: The derivatized sample is now ready for injection into the HPLC system.
HPLC-Fluorescence Detection Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM phosphate buffer with 2 mM octanesulfonic acid, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: Linear gradient to 60% B
-
15-20 min: 60% B
-
20-22 min: Linear gradient to 20% B
-
22-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector:
-
Excitation Wavelength: 470 nm
-
Emission Wavelength: 530 nm
-
Visualizations
Caption: Experimental workflow for catecholamine analysis.
Caption: Derivatization of a catecholamine with NBD-F.
Application Notes and Protocols for 2,1,3-Benzoxadiazole-4-sulfonyl chloride as a Fluorescent Probe for Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,1,3-Benzoxadiazole-4-sulfonyl chloride (SBD-Cl) is a fluorogenic reagent utilized for the detection and quantification of thiols, which are critical in maintaining cellular redox balance and are implicated in numerous physiological and pathological processes. SBD-Cl itself is practically non-fluorescent but upon reaction with the sulfhydryl group of thiols, it forms a highly fluorescent adduct. This "turn-on" fluorescence mechanism provides a sensitive method for the analysis of low-molecular-weight thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) in various biological matrices. The reaction proceeds via a nucleophilic aromatic substitution, where the thiol attacks the electron-deficient benzoxadiazole ring, displacing the chloride.[1] This document provides detailed application notes, quantitative data, and experimental protocols for the use of SBD-Cl and its more reactive analog, ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), as fluorescent probes for thiols. While specific quantitative data for SBD-Cl is limited, the data for SBD-F, a well-characterized and more reactive analog, is presented as a reference.[2]
Principle of Detection
The fundamental principle behind the use of SBD-Cl as a thiol probe is the nucleophilic aromatic substitution reaction. The sulfhydryl group (-SH) of a thiol compound acts as a nucleophile and attacks the carbon atom to which the chlorine atom is attached on the 2,1,3-benzoxadiazole ring. This results in the formation of a stable, fluorescent sulfonamide derivative. The intensity of the emitted fluorescence is directly proportional to the concentration of thiols in the sample.
Quantitative Data
The following tables summarize the key quantitative parameters for thiol detection using SBD-F, a closely related and more extensively studied analog of SBD-Cl. It is important to note that the reactivity of SBD-Cl is lower than that of SBD-F.[2]
Table 1: Spectral Properties of SBD-F Thiol Adducts
| Property | Value |
| Excitation Wavelength (λex) | ~385 nm |
| Emission Wavelength (λem) | ~515 nm |
Table 2: Detection Limits of SBD-F for Various Thiols (via HPLC)
| Thiol | Detection Limit (pmol) | Reference |
| Cysteine | 0.92 | [3] |
| Glutathione | 0.16 | [3] |
| Homocysteine | 0.13 | [3] |
| N-acetylcysteine | 0.16 | [3] |
Table 3: Optimal Reaction Conditions for SBD-F with Thiols
| Parameter | Optimal Value | Reference |
| pH | 9.5 | [2] |
| Temperature | 60 °C | [2] |
| Reaction Time | 60 minutes | [2] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism of SBD-Cl with Thiols
Caption: Nucleophilic aromatic substitution of SBD-Cl with a thiol.
General Experimental Workflow for Thiol Detection
Caption: From sample preparation to thiol quantification.
Experimental Protocols
Protocol 1: Quantification of Thiols in Cell Lysates
1. Materials and Reagents:
-
This compound (SBD-Cl)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer without reducing agents)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Reduced glutathione (GSH) or L-cysteine for standard curve
-
Borate buffer (pH 9.5)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
2. Preparation of Solutions:
-
SBD-Cl Stock Solution (10 mM): Dissolve an appropriate amount of SBD-Cl in anhydrous DMSO. Store at -20°C, protected from light.
-
Working SBD-Cl Solution (1 mM): Dilute the stock solution in borate buffer (pH 9.5) immediately before use.
-
Thiol Standard Stock Solution (10 mM): Dissolve GSH or L-cysteine in PBS to a final concentration of 10 mM. Prepare fresh.
-
Standard Curve Solutions: Prepare a series of dilutions of the Thiol Standard Stock Solution in PBS (e.g., 0, 10, 25, 50, 75, 100 µM).
3. Cell Lysis and Sample Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
To precipitate proteins, add an equal volume of 10% TCA to the cell lysate. Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the low-molecular-weight thiols.
4. Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the deproteinized cell lysate or thiol standard with 50 µL of 1 mM SBD-Cl working solution.
-
Incubate at 60°C for 60 minutes in the dark.[2]
-
Cool the reaction mixture to room temperature.
5. Fluorescence Measurement:
-
Transfer 100 µL of the reaction mixture to a well of a black, clear-bottom 96-well microplate.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 385 nm and emission at approximately 515 nm.
6. Data Analysis:
-
Construct a standard curve by plotting the fluorescence intensity versus the concentration of the thiol standards.
-
Determine the thiol concentration in the cell lysate samples by interpolating their fluorescence values on the standard curve.
-
Normalize the thiol concentration to the protein concentration of the initial lysate if required.
Protocol 2: HPLC-Based Quantification of Thiols in Plasma
1. Materials and Reagents:
-
SBD-Cl
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfides (optional)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Borate buffer (pH 9.5)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
2. Sample Preparation:
-
Collect blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to obtain plasma.
-
To 100 µL of plasma, add 100 µL of 10% TCA to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for derivatization.
3. Derivatization for HPLC Analysis:
-
To 50 µL of the deproteinized plasma sample or standard, add 50 µL of borate buffer (pH 9.5) and 50 µL of 1 mM SBD-Cl in borate buffer.
-
Incubate the mixture at 60°C for 60 minutes in the dark.[2]
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Filter the sample through a 0.22 µm syringe filter before injecting into the HPLC system.
4. HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-dependent gradient from 5% to 50% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at 385 nm, Emission at 515 nm.
5. Quantification:
-
Inject a known volume of the derivatized sample and standards into the HPLC system.
-
Identify and quantify the thiol-SBD adducts based on their retention times and peak areas compared to the standards.
Selectivity
SBD-Cl and its analogs exhibit high selectivity for thiols over other amino acids such as alanine and proline under the specified reaction conditions.[2] The nucleophilicity of the thiolate anion at alkaline pH favors its reaction with the probe.
Conclusion
This compound is a valuable fluorogenic probe for the sensitive detection of thiols. While less reactive than its fluorinated counterpart, SBD-F, it operates on the same principle and can be used in similar applications. The provided protocols, primarily based on the well-documented SBD-F, offer a robust starting point for researchers to develop and optimize their assays for quantifying thiols in various biological samples. Careful control of reaction conditions, particularly pH, is crucial for achieving high selectivity and sensitivity.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel fluorogenic reagent for thiols: ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization using Benzofurazan-4-sulfonyl Chloride for Fluorometric Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofurazan-4-sulfonyl chloride, also known as 2,1,3-Benzoxadiazole-4-sulfonyl chloride[1], is a fluorogenic derivatizing agent used in analytical chemistry. This class of reagents is instrumental for the sensitive detection of primary and secondary amines, amino acids, and other nucleophilic compounds that lack a native chromophore or fluorophore.[2][3][4] Derivatization converts these non-fluorescent analytes into highly fluorescent sulfonamide derivatives, enabling their quantification at very low concentrations (nanomole to picomole range) using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[3][5]
The benzofurazan moiety acts as the fluorophore. The reagent itself is typically non-fluorescent, but upon reaction with an amine, a stable, fluorescent product is formed.[6] This "off-on" fluorescent response minimizes background interference and enhances detection sensitivity. This document provides a detailed protocol for the derivatization of primary and secondary amines using benzofurazan-4-sulfonyl chloride and its analogs, focusing on pre-column derivatization for HPLC analysis.
Reaction Principle
The derivatization reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride group. This results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid (HCl). The reaction is typically carried out in a slightly alkaline medium to neutralize the liberated HCl and to ensure the amine is in its more nucleophilic, unprotonated state.
NOTE: While the user specified "benzofurazan-4-sulfonyl chloride," a more extensively documented and commercially available analog is 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F). The protocols and data presented here are based on principles applicable to this class of benzofurazan sulfonyl reagents. Researchers should validate and optimize conditions for their specific analyte and reagent.
Experimental Protocol: Pre-column Derivatization for HPLC
This protocol outlines the steps for derivatizing amine-containing analytes prior to injection into an HPLC system.
3.1. Materials and Reagents
-
Derivatizing Reagent Solution: 10 mM solution of Benzofurazan-4-sulfonyl chloride (or analog like DBD-F) in anhydrous acetonitrile. Store protected from light and moisture.
-
Analyte Standard/Sample: Solution of the amine-containing analyte in an appropriate solvent (e.g., water, buffer, or organic solvent).
-
Buffer Solution: 0.1 M Sodium borate buffer, pH 9.5.
-
Stopping Reagent: 0.2 M Glycine or Hydrochloric acid solution to quench the excess derivatizing reagent.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Equipment: Micropipettes, vortex mixer, heating block or water bath, autosampler vials.
3.2. Step-by-Step Derivatization Procedure
-
Sample Preparation: In a microcentrifuge tube or autosampler vial, add 50 µL of the analyte sample or standard solution.
-
Buffering: Add 50 µL of 0.1 M sodium borate buffer (pH 9.5) to the sample. Vortex briefly to mix. The basic pH is crucial for the reaction to proceed efficiently.[7]
-
Reagent Addition: Add 100 µL of the 10 mM derivatizing reagent solution to the mixture. Ensure the reagent is in molar excess to drive the reaction to completion.
-
Reaction Incubation: Vortex the mixture thoroughly. Incubate the reaction at 60°C for 30 minutes in a heating block or water bath. Protect the samples from light during incubation. Optimal temperature and time may vary and should be determined empirically.
-
Quenching: After incubation, cool the mixture to room temperature. To stop the reaction and consume excess reagent, add 50 µL of the stopping reagent (e.g., 0.2 M Glycine). Vortex and let it stand for 10 minutes.
-
Dilution & Analysis: Dilute the final mixture with the HPLC mobile phase if necessary. The sample is now ready for injection into the HPLC system equipped with a fluorescence detector.
Quantitative Data Summary
The following table summarizes typical parameters for derivatization using benzofurazan-based sulfonyl chloride reagents and the subsequent analysis of the derivatives.
| Parameter | Typical Value / Range | Notes |
| Reaction pH | 8.5 - 10.5 | Basic conditions are required to deprotonate the amine group. Borate buffer is commonly used.[7] |
| Reaction Temperature | 50 - 70 °C | Heating accelerates the reaction rate. |
| Reaction Time | 10 - 60 minutes | Should be optimized for the specific analyte to ensure complete derivatization. |
| Reagent Molar Excess | 5x - 50x | A significant excess of the derivatizing reagent ensures the reaction goes to completion. |
| Fluorescence Excitation (λex) | ~390 nm | Exact wavelength depends on the specific benzofurazan structure and solvent. |
| Fluorescence Emission (λem) | ~510 nm | The resulting sulfonamide derivative exhibits strong fluorescence.[8] |
| Detection Limits | fmol to pmol range | High sensitivity is a key advantage of this method.[9] |
Diagrams and Workflows
Disclaimer: The following script is in DOT language for Graphviz. You will need a DOT rendering engine to generate the visual diagram.
Caption: Experimental workflow for the pre-column derivatization of amines.
Caption: General reaction mechanism for sulfonyl chloride derivatization.
References
- 1. scbt.com [scbt.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Use of 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole as a labelling reagent for peroxyoxalate chemiluminescence detection and its application to the determination of the β-blocker metoprolol in serum by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization with 2,1,3-Benzoxadiazole-4-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for derivatization using 2,1,3-Benzoxadiazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a highly reactive sulfonylation reagent used to introduce the fluorescent 2,1,3-benzoxadiazole moiety onto target molecules.[1] Its primary application is the derivatization of primary and secondary amines, as well as phenolic compounds, to create highly fluorescent and stable sulfonamide and sulfonate ester derivatives. These derivatives are ideal for sensitive detection and quantification in analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1]
Q2: What is the mechanism of derivatization with this compound?
A2: The derivatization occurs through a nucleophilic substitution reaction. The nucleophile, typically a primary or secondary amine, attacks the sulfonyl chloride group, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.
Q3: What are the key reaction parameters to consider for successful derivatization?
A3: The key parameters to optimize are pH, reaction temperature, reaction time, and the choice of solvent. The concentration of both the analyte and the derivatizing reagent also plays a crucial role in achieving optimal and reproducible yields.[2]
Q4: How should this compound be stored and handled?
A4: this compound is a reactive compound and should be stored in a cool, dry place, protected from moisture to prevent hydrolysis. It is also corrosive and can cause severe skin burns and eye damage, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn during handling.[3]
Q5: What are the advantages of using this compound compared to other derivatizing reagents?
A5: The primary advantage of this compound is the high fluorescence of its derivatives, which allows for very sensitive detection limits in HPLC analysis. The resulting sulfonamide bonds are also very stable.
Troubleshooting Guides
This section provides solutions to common problems encountered during derivatization with this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | The reaction with amines is typically optimal under slightly alkaline conditions (pH 8-10) to ensure the amine is deprotonated and thus more nucleophilic. For phenols, a higher pH may be required to deprotonate the hydroxyl group. Use a suitable buffer to maintain the optimal pH throughout the reaction. |
| Hydrolysis of the Reagent | This compound is sensitive to moisture. Ensure all solvents are anhydrous and store the reagent in a desiccator. Prepare the reagent solution fresh before each use. |
| Low Reaction Temperature | While some derivatizations proceed at room temperature, gentle heating (e.g., 40-60°C) can often increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. |
| Insufficient Reaction Time | The reaction time can vary depending on the reactivity of the analyte. Monitor the reaction progress over time to determine the optimal duration. Reaction times can range from a few minutes to several hours. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Aprotic solvents such as acetonitrile, dichloromethane, or chloroform are generally good choices.[2] |
| Steric Hindrance | Bulky substituents near the amine or hydroxyl group on the analyte can hinder the reaction. In such cases, a longer reaction time, higher temperature, or a larger excess of the derivatizing reagent may be necessary. |
Issue 2: Presence of Multiple Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Side Reactions | At very high pH or temperature, side reactions may occur. Optimize the reaction conditions to be as mild as possible while still achieving complete derivatization. |
| Incomplete Reaction | If the reaction is not complete, you will see a peak for the unreacted analyte in addition to the product peak. Increase the reaction time, temperature, or the concentration of the derivatizing reagent. |
| Excess Derivatizing Reagent | A large peak for the hydrolyzed sulfonyl chloride may be observed. While often eluting early in the chromatogram, it can interfere with other peaks. A workup step with a primary or secondary amine (e.g., amino propanol) can be used to consume the excess reagent. |
| Degradation of the Derivative | While generally stable, the stability of the derivative should be assessed under the analytical conditions. Avoid prolonged exposure to light or extreme pH in the mobile phase. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide recommended starting conditions for optimizing the derivatization of primary amines and phenols with this compound. These are based on general principles for sulfonyl chloride derivatizations and should be optimized for each specific application.
Table 1: Recommended Starting Conditions for Derivatization of Primary Amines
| Parameter | Recommended Range/Value | Notes |
| pH | 8.0 - 10.0 | Use a borate or carbonate buffer. |
| Temperature | 25 - 60 °C | Start at room temperature and increase if the reaction is slow. |
| Reaction Time | 30 - 120 minutes | Monitor reaction progress to determine the optimum time. |
| Solvent | Acetonitrile, Dichloromethane | Ensure the use of anhydrous solvents. |
| Reagent Molar Ratio | 2 - 10 fold excess of reagent | A higher excess may be needed for less reactive amines. |
Table 2: Recommended Starting Conditions for Derivatization of Phenols
| Parameter | Recommended Range/Value | Notes |
| pH | 9.0 - 11.0 | A higher pH is generally required to deprotonate the phenolic hydroxyl group. |
| Temperature | 40 - 70 °C | Phenols are generally less reactive than amines and may require more forcing conditions. |
| Reaction Time | 60 - 180 minutes | Monitor reaction progress to determine the optimum time. |
| Solvent | Acetonitrile, Dichloromethane | Ensure the use of anhydrous solvents. |
| Reagent Molar Ratio | 5 - 15 fold excess of reagent | A larger excess is often necessary for phenols. |
Experimental Protocols
General Protocol for the Derivatization of a Primary Amine with this compound for HPLC Analysis
-
Sample Preparation:
-
Dissolve the amine-containing sample in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the sample solution with 100 µL of a 100 mM borate buffer (pH 9.0).
-
Add 200 µL of a freshly prepared 1 mg/mL solution of this compound in anhydrous acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 50°C for 60 minutes.
-
-
Reaction Quenching (Optional):
-
To consume excess derivatizing reagent, add 50 µL of a 10 mg/mL solution of a quenching amine (e.g., 2-amino-2-methyl-1-propanol) and vortex for 1 minute.
-
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for injection.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
Visualizations
Caption: Experimental workflow for derivatization.
References
Technical Support Center: 2,1,3-Benzoxadiazole-4-sulfonyl Chloride Labeling
Welcome to the technical support center for 2,1,3-Benzoxadiazole-4-sulfonyl chloride (also known as 4-(chlorosulfonyl)-2,1,3-benzoxadiazole). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a highly reactive reagent used to introduce the fluorescent 2,1,3-benzoxadiazole moiety onto target molecules.[1] It is primarily used for labeling primary and secondary amines, as well as phenolic compounds, to form stable and fluorescent sulfonamide or sulfonate ester derivatives.[1] These fluorescently tagged molecules are valuable for various applications, including the development of sensitive fluorescent probes, chemical sensors, and for enhancing detection in analytical techniques like HPLC.[1]
Q2: What are the key safety precautions when handling this reagent?
A2: this compound is a hazardous chemical that can cause severe skin burns and eye damage.[2][3][4] It is also moisture-sensitive. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[2]
Q3: How should I store this compound?
A3: Due to its moisture sensitivity, the compound should be stored in a tightly sealed container in a dry environment, such as a desiccator. Recommended storage is typically at room temperature unless otherwise specified on the product label.
Q4: What functional groups does this compound react with?
A4: The primary targets for this reagent are nucleophiles, with a high reactivity towards primary and secondary amines to form sulfonamides.[1][5] It can also react with phenolic hydroxyl groups to form sulfonate esters and with thiols, although the resulting amine adducts are generally more fluorescent.[6]
Q5: Can the labeling with benzoxadiazole derivatives be reversed?
A5: While the sulfonamide bond formed is generally stable, studies on structurally similar benzoxadiazole derivatives, such as those formed from 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F), have shown that the label can be removed under specific conditions.[7][8] This reversal typically requires heating at a basic pH in the presence of a reducing agent.[7] However, for intact proteins, complete removal of the label can be difficult due to the protein's residual structure.[8]
Troubleshooting Guides
Problem 1: Low or No Labeling Efficiency
Possible Causes & Solutions
-
Reagent Degradation: this compound is highly sensitive to moisture and can hydrolyze, rendering it inactive.
-
Solution: Always use a fresh bottle of the reagent or one that has been properly stored in a desiccator. Before use, allow the container to warm to room temperature before opening to prevent condensation.
-
-
Incorrect Reaction pH: The nucleophilicity of amines is pH-dependent. If the pH is too low, the amine will be protonated and will not react efficiently.
-
Solution: The reaction is typically carried out under basic conditions to ensure the amine is deprotonated. A non-nucleophilic organic base, such as pyridine or triethylamine, is often used.[9] The optimal pH range is generally between 8.0 and 9.5.
-
-
Low Reactivity of the Target Molecule: Steric hindrance around the amine or electronic effects can reduce its nucleophilicity.
-
Solution: Increase the reaction time and/or temperature. Microwave-assisted synthesis has been shown to accelerate the sulfonylation of amines.[5] You can also increase the molar excess of the labeling reagent.
-
-
Poor Solubility: The labeling reagent or your target molecule may not be fully dissolved in the chosen solvent.
-
Solution: Ensure both components are fully dissolved before mixing. This compound is soluble in anhydrous aprotic solvents like DMSO or ethanol.[6]
-
Problem 2: Non-Specific Labeling or Multiple Products
Possible Causes & Solutions
-
Presence of Multiple Reactive Sites: Your target molecule may have multiple primary or secondary amines, or other nucleophilic groups.
-
Solution: If site-specific labeling is required, consider using protecting groups for other reactive sites. Alternatively, optimizing the stoichiometry by using a lower molar equivalent of the labeling reagent may favor labeling at the most reactive site.
-
-
Reaction with Water (Hydrolysis): The sulfonyl chloride can react with any trace amounts of water in the reaction mixture to form the corresponding sulfonic acid, which will not label your target.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
High Reagent Concentration: A large excess of the labeling reagent can lead to non-specific reactions.
-
Solution: Titrate the concentration of this compound to find the optimal ratio that maximizes labeling of the target while minimizing non-specific binding.
-
Problem 3: Instability of the Labeled Product
Possible Causes & Solutions
-
Harsh Post-Labeling Conditions: As mentioned, the label can be unstable under certain conditions, such as high pH and the presence of reducing agents.[7]
-
Solution: Be mindful of the conditions used in subsequent experimental steps, such as purification or analysis. Avoid prolonged heating under basic, reducing conditions if label stability is critical.
-
Experimental Protocols & Data
Standard Protocol for Labeling a Primary Amine
This protocol provides a general guideline for labeling a primary amine-containing molecule with this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous dimethylformamide (DMF) or acetonitrile. This solution should be prepared fresh.
-
Dissolve the amine-containing target molecule in a suitable anhydrous aprotic solvent.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (typically 1.5-2.0 equivalents relative to the sulfonyl chloride), to the reaction mixture.
-
-
Labeling Reaction:
-
Add the this compound solution dropwise to the solution of the target molecule while stirring at 0°C. A typical molar ratio is 1.1 to 1.5 equivalents of the sulfonyl chloride to the amine.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the mixture can be quenched with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the labeled product using column chromatography on silica gel.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous aprotic solvents (e.g., DMF, Acetonitrile, THF, Dichloromethane) | Ensure the solvent is free of water to prevent hydrolysis of the sulfonyl chloride. |
| Base | Pyridine, Triethylamine (TEA) | A non-nucleophilic base is required to neutralize the HCl generated during the reaction. |
| Temperature | 0°C to Room Temperature | Starting the reaction at a lower temperature can help control the reactivity. |
| Reaction Time | 1.5 - 7 minutes (Microwave) to several hours (Conventional) | Reaction time is dependent on the nucleophilicity of the amine.[5] |
| pH | 8.0 - 9.5 | Optimal for ensuring the amine is in its nucleophilic, deprotonated state. |
Visualizations
Caption: Experimental workflow for labeling with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. This compound | Reagent [benchchem.com]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | C6H3ClN2O3S | CID 2735446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 114322-14-4 Cas No. | 2,1,3-Benzoxadiazole-4-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Reversibility of cysteine labeling by 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Removal of the fluorescent 4-(aminosulfonyl)-2,1,3-benzoxadiazole label from cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
Technical Support Center: Stability of 2,1,3-Benzoxadiazole Sulfonamides
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 2,1,3-benzoxadiazole sulfonamides in various buffer systems. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Direct experimental data on the stability of 2,1,3-Benzoxadiazole sulfonamides in different buffers is limited in publicly available literature. The following guidance is based on the general stability of sulfonamides and related heterocyclic compounds. Researchers should perform their own stability studies for their specific molecule of interest.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 2,1,3-benzoxadiazole sulfonamide appears to be degrading in my buffer. What are the likely causes?
A1: Degradation of sulfonamides in aqueous buffer solutions is often due to hydrolysis. The stability of sulfonamides is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of the sulfonamide bond.[1][2] For some sulfonamides, maximum stability is observed around pH 5.[2]
Q2: At what pH should I expect my 2,1,3-benzoxadiazole sulfonamide to be most stable?
Q3: I am observing poor solubility of my compound in the buffer. How can I address this?
A3: Poor aqueous solubility is a common issue. Here are a few troubleshooting steps:
-
Co-solvents: Consider the use of a small percentage of an organic co-solvent such as DMSO, ethanol, or acetonitrile. However, be aware that co-solvents can also influence the rate of hydrolysis.
-
pH Adjustment: The ionization state of your compound will change with pH, which can affect solubility. Determine the pKa of your compound to select a pH where it is in its more soluble ionized form.
-
Excipients: For formulation development, consider the use of solubilizing excipients.
Q4: What are the expected degradation products of a 2,1,3-benzoxadiazole sulfonamide?
A4: The primary degradation pathway for sulfonamides in aqueous solution is hydrolysis of the sulfonamide bond (S-N bond cleavage). This would likely yield the corresponding sulfonic acid and the amine. Other potential degradation pathways could involve modifications to the 2,1,3-benzoxadiazole ring, particularly under oxidative or photolytic stress.
Q5: How can I monitor the stability of my compound in different buffers?
A5: The most common method for stability testing is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability-indicating HPLC method should be developed that can separate the parent compound from its degradation products.
Data on Sulfonamide Stability
| Buffer System | pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after X hours (µg/mL) | % Remaining | Half-life (t½) (hours) |
| Acetate | 4.0 | 25 | ||||
| Phosphate | 7.0 | 25 | ||||
| Borate | 9.0 | 25 | ||||
| Acetate | 4.0 | 40 | ||||
| Phosphate | 7.0 | 40 | ||||
| Borate | 9.0 | 40 |
Experimental Protocols
General Protocol for a pH-Dependent Stability Study
-
Preparation of Buffers: Prepare a series of buffers (e.g., acetate, phosphate, borate) at various pH levels (e.g., pH 4, 5, 6, 7, 7.4, 9). Ensure the buffer strength is consistent across all experiments (e.g., 50 mM).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the 2,1,3-benzoxadiazole sulfonamide in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the stability.
-
Sampling: Incubate the solutions at a constant temperature (e.g., 25°C or 40°C). At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for a pH-dependent stability study.
Caption: General hydrolytic degradation pathway for sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Prodrug forms for the sulfonamide group. IV. Kinetics of hydrolysis of N-sulfonyl pseudourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescence Quenching of 2,1,3-Benzoxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the fluorescence quenching of 2,1,3-benzoxadiazole (BOD) derivatives. BOD derivatives, including the widely used 7-nitro-2,1,3-benzoxadiazole (NBD), are popular fluorophores in biological research due to their environmental sensitivity and utility in analyte detection.[1][2][3][4] However, their fluorescence can be susceptible to various quenching phenomena, leading to diminished signals and potentially confounding experimental results.
Frequently Asked Questions (FAQs)
Q1: My 2,1,3-benzoxadiazole derivative's fluorescence is much weaker than expected. What are the common causes?
A low fluorescence signal can be attributed to several factors, often related to the fluorophore's environment and the experimental setup. The most common culprits include:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structure of BOD derivatives can lead to the formation of non-fluorescent aggregates.[2][5]
-
Solvent Effects: The polarity and viscosity of the solvent can significantly influence the fluorescence quantum yield.[6][7]
-
Presence of Quenchers: Dissolved oxygen, heavy metal ions, and other molecules in the sample can deactivate the excited state of the fluorophore.[8][9][10][11]
-
Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the fluorophore.[12]
-
Incorrect Instrument Settings: Mismatched excitation/emission filters or suboptimal detector settings can lead to poor signal detection.[13]
Q2: How can I determine if aggregation is causing the fluorescence quenching of my BOD derivative?
Aggregation-caused quenching (ACQ) is a common issue with planar aromatic dyes. You can investigate this by:
-
Concentration-dependent studies: Measure the fluorescence intensity and lifetime of your BOD derivative at various concentrations. A decrease in fluorescence intensity and a shorter fluorescence lifetime with increasing concentration are indicative of ACQ.[2][5]
-
Absorption spectroscopy: Look for changes in the absorption spectrum, such as broadening or the appearance of new bands, as the concentration increases. These changes can suggest the formation of aggregates.
Q3: How does the solvent environment affect the fluorescence of 2,1,3-benzoxadiazole derivatives?
The fluorescence of BOD derivatives is highly sensitive to the solvent environment. Key factors include:
-
Polarity: An increase in solvent polarity can lead to a red-shift in the emission spectrum (solvatochromism).[1] This is often attributed to the stabilization of the excited state, which can sometimes be associated with a decrease in fluorescence quantum yield due to enhanced non-radiative decay pathways.[14]
-
Viscosity: Higher viscosity can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways. This can lead to an increase in fluorescence intensity and lifetime.[6]
Q4: What is photobleaching, and how can I minimize it during my experiments?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. To minimize photobleaching:
-
Reduce excitation intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.
-
Minimize exposure time: Limit the duration of light exposure by using shorter integration times and keeping the shutter closed when not acquiring data.
-
Use antifade reagents: Incorporate commercially available antifade reagents into your mounting medium for fixed samples or imaging buffer for live cells.
-
Choose photostable derivatives: If possible, select BOD derivatives that are known for their higher photostability.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with 2,1,3-benzoxadiazole derivatives.
Problem 1: Low or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific BOD derivative.[13] Check the absorption and emission spectra of your compound. Ensure that the detector gain and integration time are optimized.[13] |
| Aggregation-Caused Quenching (ACQ) | Decrease the concentration of the BOD derivative in your sample.[2][5] If high concentrations are necessary, try using a less polar solvent or adding bulky substituents to the BOD core to sterically hinder aggregation. |
| Solvent-Induced Quenching | Test the fluorescence of your derivative in a range of solvents with varying polarities and viscosities to find the optimal conditions.[1][6][7] For some derivatives, non-polar, viscous environments may enhance fluorescence. |
| Presence of Quenchers (e.g., Oxygen) | Deoxygenate your sample by bubbling with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.[8][15][16][17] |
| Presence of Quenchers (e.g., Metal Ions) | If metal ion contamination is suspected, use high-purity solvents and reagents. Consider adding a chelating agent like EDTA if it does not interfere with your experiment.[10] |
| Photobleaching | Reduce the intensity and duration of light exposure. Use antifade reagents.[12] |
Problem 2: Unstable Fluorescence Signal (Signal Decreases Over Time)
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Photobleaching | This is the most likely cause. Follow the steps outlined in Q4 of the FAQ section to minimize photobleaching. This includes reducing light exposure, using antifade reagents, and optimizing imaging parameters.[12] |
| Photochemical Reactions | The BOD derivative may be undergoing a photochemical reaction in the sample. Try to deoxygenate the sample, as oxygen can participate in many photochemical reactions. |
| Sample Evaporation | For measurements over extended periods, ensure your sample is properly sealed to prevent solvent evaporation, which would increase the fluorophore concentration and potentially lead to ACQ. |
Quantitative Data
The photophysical properties of 2,1,3-benzoxadiazole derivatives are highly dependent on their specific chemical structure and the surrounding environment. The following table summarizes representative data for a specific BOD derivative to illustrate the effect of solvent polarity on its fluorescence properties.
Table 1: Photophysical Properties of a 2,1,3-Benzoxadiazole Derivative (Compound 9a) in Various Solvents [1]
| Solvent | Absorption λ (nm) | Emission λ (nm) | Stokes Shift (cm⁻¹) |
| Heptane | 412 | 457 | 2524 |
| Toluene | 419 | 480 | 3164 |
| Chloroform | 419 | 494 | 3738 |
| Tetrahydrofuran (THF) | 420 | 509 | 4165 |
| Acetone | 418 | 525 | 4963 |
| N,N-Dimethylformamide (DMF) | 422 | 536 | 5119 |
| Acetonitrile | 416 | 534 | 5403 |
Key Experimental Protocols
Protocol 1: Deoxygenation of Samples to Prevent Quenching
Dissolved oxygen is a common and efficient quencher of fluorescence.[11] Here are two common methods for its removal:
A. Inert Gas Purging:
-
Place your sample in a cuvette with a septum-sealed cap.
-
Insert two needles through the septum: one for the inert gas inlet and one for the outlet.
-
Gently bubble a stream of high-purity nitrogen or argon gas through the solution for 10-15 minutes. The inlet needle should be submerged in the solution, while the outlet needle should be above the liquid level.
-
Remove the needles and immediately perform your fluorescence measurement.
B. Freeze-Pump-Thaw Method (for more rigorous deoxygenation):
-
Place your sample in a sealable flask connected to a vacuum line.
-
Freeze the sample by immersing the flask in liquid nitrogen.
-
Once frozen, open the flask to the vacuum line to evacuate the headspace.
-
Close the flask to the vacuum line and allow the sample to thaw completely.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.
Protocol 2: Mitigating Aggregation-Caused Quenching (ACQ)
-
Optimize Concentration: Prepare a dilution series of your BOD derivative and measure the fluorescence at each concentration. Identify the concentration range where fluorescence intensity is linearly proportional to concentration. Work within this range to avoid ACQ.
-
Solvent Selection: If your experimental conditions allow, test the solubility and fluorescence of your BOD derivative in a variety of solvents. Less polar or more viscous solvents may reduce aggregation.
-
Incorporate Bulky Groups: For researchers involved in dye synthesis, introducing bulky substituents to the 2,1,3-benzoxadiazole core can sterically hinder π-π stacking and reduce aggregation.
Visualizing Quenching Mechanisms and Workflows
Diagram 1: Common Fluorescence Quenching Pathways
Caption: Overview of pathways affecting the excited state of a fluorophore.
Diagram 2: Troubleshooting Workflow for Low Fluorescence Signal
Caption: A step-by-step guide to troubleshooting low fluorescence signals.
References
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New fluorescent probes applicable to aggregates of fluorocarbon surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. web.vu.lt [web.vu.lt]
- 7. researchgate.net [researchgate.net]
- 8. chempap.org [chempap.org]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 14. jmess.org [jmess.org]
- 15. tos.org [tos.org]
- 16. atlas-scientific.com [atlas-scientific.com]
- 17. Removal of dissolved oxygen from water: A comparison of four common techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,1,3-Benzoxadiazole-4-sulfonyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is a two-step synthesis. First, the starting material, 2,1,3-benzoxadiazole, is synthesized from 2-nitroaniline. This is followed by the chlorosulfonation of the 2,1,3-benzoxadiazole.
Q2: I am experiencing a significantly low yield in my reaction. What are the likely causes?
A2: Low yields in this synthesis can often be attributed to several factors. Incomplete reaction, product degradation during the workup phase, and the formation of side products are common issues. Key areas to investigate include the purity of your starting materials, the reaction conditions such as temperature and time, and the specifics of your workup procedure. A frequent cause of yield loss is the hydrolysis of the sulfonyl chloride product, especially during aqueous workups.[1]
Q3: My final product is impure. What are the common side products I should be aware of?
A3: Common impurities include the corresponding sulfonic acid, which forms if the sulfonyl chloride comes into contact with water. Another common side product is diaryl sulfone, which can form if an insufficient excess of the chlorosulfonating agent is used.[1] The order of addition is also crucial; the aromatic compound should be added to the chlorosulfonic acid to maintain an excess of the acid throughout the reaction.[1]
Q4: How can I best purify the this compound?
A4: Given that sulfonyl chlorides are sensitive to moisture, it is critical to minimize their exposure to water.[1] If you must perform an aqueous workup, it should be done as quickly as possible and at a low temperature. Following extraction with a suitable organic solvent, the organic layer should be dried thoroughly with an anhydrous drying agent like magnesium sulfate or sodium sulfate. Further purification can often be achieved through column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion of Starting Material | 1. Insufficient reaction temperature. 2. Inadequate reaction time. 3. Poor quality of chlorosulfonic acid. | 1. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 2. Extend the reaction time, checking for completion periodically. 3. Use freshly distilled or a new bottle of chlorosulfonic acid. |
| Low Yield of Final Product | 1. Hydrolysis of the sulfonyl chloride during workup. 2. Incomplete extraction of the product. 3. Formation of diaryl sulfone byproduct. | 1. Minimize contact with water during workup; use cold water and perform extractions quickly. Ensure all glassware is dry. 2. Use a sufficient volume of an appropriate organic solvent and perform multiple extractions. 3. Use a larger excess of chlorosulfonic acid and add the 2,1,3-benzoxadiazole to the acid. |
| Product Decomposes During Purification | 1. Presence of residual acid or water. 2. High temperatures during solvent removal or distillation. | 1. Ensure the product is thoroughly washed and dried before any heating. 2. Use a rotary evaporator at a reduced temperature and pressure for solvent removal. Avoid high-temperature distillation if possible. |
| Formation of an Emulsion During Extraction | 1. Similar densities of aqueous and organic layers. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Step 1: Synthesis of 2,1,3-Benzoxadiazole
This procedure involves two stages: the synthesis of 2,1,3-Benzoxadiazole-1-oxide and its subsequent reduction.[2][3]
Stage 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide [2][3]
-
In a 500-mL flask, prepare a mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt KOH solution (7 mL).
-
To this mixture, add a sodium hypochlorite solution (130 mL, >10% activated chlorine) dropwise.
-
Stir the mixture at room temperature for 7 hours.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 100 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the yellow solid product. This product can be used in the next stage without further purification. The expected yield is approximately 89%.
Stage 2: Synthesis of 2,1,3-Benzoxadiazole [2][3]
-
In a 250 mL flask, place the 2,1,3-Benzoxadiazole-1-oxide from the previous step (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and filter it.
-
Evaporate the solvents to obtain the crude product.
-
Purify the product by chromatography on silica gel with CH₂Cl₂ as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid. The expected yield is approximately 80%.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 2,1,3-benzothiadiazole derivative.
-
In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
-
Add a 5-fold molar excess of chlorosulfonic acid to the flask and cool it in an ice bath.
-
Slowly add 2,1,3-benzoxadiazole (1 equivalent) to the cooled chlorosulfonic acid with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 120-150°C for 2-4 hours, monitoring the reaction by TLC.
-
(Optional, if conversion is slow) Add thionyl chloride (2 equivalents) and continue stirring at the elevated temperature for an additional 2 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like n-hexane.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield or impure product.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
side reactions of 2,1,3-Benzoxadiazole-4-sulfonyl chloride with non-target molecules
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,1,3-Benzoxadiazole-4-sulfonyl chloride (SBD-Cl).
Frequently Asked Questions (FAQs)
General Properties and Reactions
Q1: What is this compound (SBD-Cl) and what is its primary application?
A1: this compound, also known as SBD-Cl, is a fluorogenic derivatizing reagent. Its primary application is the labeling of primary and secondary amines, as well as phenolic compounds, to facilitate their detection and quantification by methods such as high-performance liquid chromatography (HPLC) with fluorescence or UV detection.
Q2: What is the reaction mechanism of SBD-Cl with target molecules?
A2: The reaction proceeds via a nucleophilic acyl substitution. The nucleophilic amine or phenolate attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide or sulfonate ester, respectively.
Q3: What are the main side reactions to be aware of when using SBD-Cl?
A3: The most common side reaction is hydrolysis, where SBD-Cl reacts with water to form the corresponding sulfonic acid. This byproduct can compete with the derivatization of the target molecule, especially in aqueous buffers. Other potential side reactions include reactions with other nucleophiles present in the sample matrix, such as thiols and alcohols.
Experimental Conditions
Q4: What is the optimal pH for the derivatization reaction with SBD-Cl?
A4: The derivatization of amines with sulfonyl chlorides is typically carried out under alkaline conditions (pH 9-11).[1] This is because the unprotonated form of the amine is the active nucleophile. However, at very high pH, the rate of hydrolysis of the sulfonyl chloride also increases. Therefore, optimizing the pH for your specific application is crucial.
Q5: What is the influence of temperature on the derivatization reaction?
A5: Higher temperatures generally increase the rate of both the desired derivatization reaction and the undesired hydrolysis. A common starting point is room temperature, but optimization may be necessary to find the best balance between reaction speed and minimizing side reactions. For some sulfonyl chloride derivatizations, temperatures around 50-60°C are used.[2]
Q6: What solvents are recommended for the derivatization reaction?
A6: Acetonitrile and other polar aprotic solvents are commonly used for derivatization reactions with sulfonyl chlorides. The choice of solvent will depend on the solubility of your analyte and the requirements of your analytical method.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Hydrolysis of SBD-Cl | Prepare SBD-Cl solution fresh before each use. Minimize the amount of water in the reaction mixture. Consider performing the reaction in a non-aqueous solvent if possible. |
| Incorrect pH | Ensure the reaction buffer is at the optimal pH for amine derivatization (typically pH 9-11).[1] Verify the pH of your reaction mixture. |
| Inactive SBD-Cl Reagent | Store SBD-Cl in a desiccator, protected from light and moisture. Purchase high-purity reagent and avoid using old or improperly stored batches. |
| Low Reactivity of Target Molecule | Increase the reaction temperature or time. Increase the molar excess of SBD-Cl. For secondary amines, which are generally less reactive than primary amines, longer reaction times or higher temperatures may be necessary.[3] |
| Insufficient Mixing | Ensure thorough mixing of the reactants, especially at the beginning of the reaction. |
Issue 2: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Hydrolysis Product | An early-eluting, polar peak is often the sulfonic acid byproduct from the hydrolysis of SBD-Cl. This can be confirmed by running a blank reaction with only SBD-Cl and buffer. |
| Reaction with Other Nucleophiles | If your sample contains other nucleophilic species like thiols or alcohols, they may react with SBD-Cl to form corresponding derivatives. Consider a sample cleanup step to remove interfering substances before derivatization. |
| Excess Derivatizing Reagent | A large peak corresponding to unreacted SBD-Cl or its hydrolysis product may be observed. Optimize the stoichiometry of the reaction to use a smaller excess of SBD-Cl. A quenching step with a primary amine can also be added to consume excess reagent. |
| Artifacts from Sample Matrix | Components of the sample matrix can sometimes interfere with the chromatography. Perform a blank run with the sample matrix without the derivatization step to identify any interfering peaks.[4] |
Quantitative Data Summary
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Primary and Secondary Amines with SBD-Cl for HPLC Analysis
This protocol provides a general starting point. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific applications.
Materials:
-
SBD-Cl solution (e.g., 10 mg/mL in anhydrous acetonitrile, prepare fresh)
-
Borate buffer (100 mM, pH 9.5)
-
Amine sample or standard solution
-
Quenching solution (e.g., 1 M glycine or other primary amine solution)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
Procedure:
-
Sample Preparation: Prepare your amine-containing sample in a suitable solvent. If the sample is in an acidic buffer, adjust the pH to the alkaline range before derivatization.
-
Derivatization:
-
In a microcentrifuge tube, mix 50 µL of the amine sample/standard with 100 µL of borate buffer (pH 9.5).
-
Add 50 µL of the freshly prepared SBD-Cl solution.
-
Vortex the mixture immediately and incubate at room temperature for 30-60 minutes in the dark.
-
-
Quenching:
-
Add 20 µL of the quenching solution to the reaction mixture to consume any excess SBD-Cl.
-
Vortex and let it stand for 10 minutes at room temperature.
-
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture with the initial mobile phase of your HPLC method.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation/Emission wavelengths will need to be determined for the SBD-amine adduct) or UV detector.
-
Protocol 2: Purification of SBD-Cl Labeled Peptides by Reversed-Phase HPLC
Materials:
-
Crude SBD-Cl labeled peptide reaction mixture
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Preparative or semi-preparative reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: After the labeling reaction, acidify the crude mixture with a small amount of TFA to ensure all components are protonated. Filter the sample to remove any particulates.
-
Column Equilibration: Equilibrate the HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the crude peptide mixture onto the column. Elute the peptides using a linear gradient of Mobile Phase B. The gradient slope and duration will need to be optimized based on the hydrophobicity of the peptide and the separation of the labeled peptide from unlabeled peptide and byproducts.
-
Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify the fraction containing the pure SBD-Cl labeled peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified labeled peptide.
Visualizations
References
Technical Support Center: HPLC Analysis of Benzoxadiazole-Derivatized Amines
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals employing High-Performance Liquid Chromatography (HPLC) for the analysis of amines derivatized with benzoxadiazole reagents, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the derivatization and HPLC analysis workflow.
Derivatization Reaction Issues
-
Q1: Why is my derivatization reaction yielding low or no fluorescent product?
-
A1: Several factors can lead to poor derivatization efficiency:
-
Incorrect pH: The reaction of NBD-F with primary and secondary amines is highly pH-dependent and requires alkaline conditions, typically a pH between 8.0 and 9.5, to proceed efficiently.[1][2] Ensure your buffer (e.g., borate buffer) is correctly prepared and the final reaction pH is within the optimal range.
-
Reagent Degradation: NBD-F is sensitive to light and moisture.[3] Store the reagent protected from light at -20°C or below and prepare fresh solutions in a suitable solvent like acetonitrile.[3]
-
Suboptimal Temperature/Time: The derivatization reaction often requires heating. A common condition is 60°C for 1-7 minutes.[3][4] Insufficient heat or reaction time will result in an incomplete reaction. Conversely, excessively long incubation can lead to degradation of the derivatives.
-
Interfering Substances: The presence of high concentrations of nucleophiles, especially thiols (like DTT or β-mercaptoethanol) in the sample matrix, can compete with the amines for the NBD-F reagent, reducing the yield of the desired product.[5]
-
-
-
Q2: I see a large peak for the unreacted NBD-F reagent in my chromatogram. Is this normal?
-
A2: Yes, it is common to have a significant peak from the excess derivatizing reagent.[6][7] The derivatization reaction is typically run with NBD-F in molar excess to drive the reaction to completion. This unreacted reagent can sometimes interfere with the peaks of early-eluting derivatives.[6] To mitigate this, you can optimize the reagent concentration or employ a sample clean-up step (e.g., solid-phase extraction) to remove excess reagent before injection, though this is often not necessary with a well-developed chromatographic method.[6][7]
-
HPLC & Chromatography Issues
-
Q3: My chromatographic peaks are tailing. What is the cause and how can I fix it?
-
A3: Peak tailing is a common issue in HPLC and can have multiple causes, especially when analyzing basic amine compounds.[8][9][10]
-
Secondary Silanol Interactions: The most frequent cause for amine tailing on silica-based C18 columns is the interaction between the basic amine derivatives and acidic residual silanol groups on the silica surface.[11]
-
Solution: Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block the active silanol sites. Alternatively, operate the mobile phase at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) to protonate the silanols and reduce interaction.[9] Using a modern, end-capped column or a column with a different stationary phase (e.g., polar-embedded) can also significantly improve peak shape.[11]
-
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column frit or packing material can lead to distorted peaks.[8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[10]
-
Solution: Reduce the injection volume or dilute the sample.[10]
-
-
-
-
Q4: My peaks are broad or split. What should I investigate?
-
A4: Broad or split peaks can indicate several problems within the HPLC system or the method itself.[10][12]
-
Column Void or Deterioration: A void at the head of the column or deterioration of the packed bed can cause the sample band to spread unevenly, resulting in split or broad peaks.[9][12]
-
Solution: Replace the guard column if one is in use. If the problem persists, the analytical column may need to be replaced.[12]
-
-
Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause poor peak shape.[8] The sample solvent should ideally be the same as, or weaker than, the initial mobile phase.
-
Solution: Re-dissolve or dilute the sample in the initial mobile phase.
-
-
Extra-Column Volume (Dead Volume): Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can contribute to peak broadening.[8][11]
-
Solution: Use tubing with a narrow internal diameter and keep lengths as short as possible. Check all fittings to ensure they are secure and properly seated.
-
-
-
-
Q5: My fluorescence signal is weak or unstable. What could be the issue?
-
A5: The fluorescence of NBD-adducts is highly sensitive to its environment.[5][14]
-
Environmental Quenching: NBD fluorescence is often weak in highly aqueous (polar) environments and is significantly enhanced in more hydrophobic (nonpolar) settings.[5] The composition of your mobile phase (the ratio of organic solvent to water) will directly impact signal intensity.
-
pH Sensitivity: The fluorescence of the derivatives can be pH-dependent. Ensure the pH of your mobile phase is stable and within a range that provides optimal fluorescence, typically between pH 5 and 9.[5]
-
Incorrect Detector Settings: Verify that the excitation and emission wavelengths on your fluorescence detector are set correctly for NBD-amine adducts. The typical wavelengths are approximately 470 nm for excitation and 530 nm for emission.[4][15]
-
Photobleaching: If the signal decays over time, especially during flow-stop experiments, photobleaching (light-induced degradation of the fluorophore) may be occurring.
-
Solution: Reduce the intensity of the excitation light if possible or minimize the exposure time of the sample to the light source.
-
-
-
Experimental Protocol: NBD-F Derivatization and HPLC-FLD Analysis
This section provides a detailed methodology for the derivatization of primary and secondary amines with NBD-F and subsequent analysis.
1. Reagent Preparation
-
Borate Buffer (50 mM, pH 8.0): Dissolve an appropriate amount of sodium borate in HPLC-grade water and adjust the pH to 8.0 using hydrochloric acid or sodium hydroxide.
-
NBD-F Stock Solution (100 mM): Accurately weigh 18.3 mg of NBD-F and dissolve it in 1.0 mL of acetonitrile.[3] This solution should be protected from light and stored at -20°C.[3]
-
Stopping Reagent (50 mM HCl): Prepare a 50 mM solution of hydrochloric acid in HPLC-grade water.
2. Derivatization Procedure
-
In a reaction vial, mix 300 µL of your sample (dissolved in the 50 mM borate buffer) with 100 µL of the 100 mM NBD-F/acetonitrile solution.[4]
-
Cap the vial tightly and heat the mixture at 60°C for 1 minute in a water bath or heating block.[4]
-
Immediately after heating, cool the vial on an ice bath to stop the reaction.[4]
-
Add 400 µL of the 50 mM HCl solution to the cooled reaction mixture to acidify it.[4]
-
The sample is now ready for injection into the HPLC system.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of NBD-F derivatized amines.
| Parameter | Typical Value / Range | Notes |
| Derivatization Conditions | ||
| pH | 8.0 - 9.5 | Critical for reaction efficiency.[1][2] |
| Temperature | 50 - 60°C | Higher temperatures can speed up the reaction.[4][16] |
| Time | 1 - 7 minutes | Optimize for your specific analytes.[3][4] |
| HPLC Parameters | ||
| Column | C18 (Reversed-Phase) | Most common choice for separating these derivatives. |
| Mobile Phase A | Aqueous buffer (e.g., acetate or phosphate) | |
| Mobile Phase B | Acetonitrile or Methanol | |
| Gradient | Optimized for separation of specific amines | A typical gradient might start at 20-30% B and ramp up to 80-90% B. |
| Fluorescence Detection | ||
| Excitation Wavelength (λex) | ~470 nm | [4][15][16] |
| Emission Wavelength (λem) | ~530 nm | [4][15][16] |
| Limit of Detection (LOD) | Low femtomole (fmol) range | [1][15] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of NBD-F derivatized amines.
Troubleshooting Logic Diagram
References
- 1. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 9. labveda.com [labveda.com]
- 10. mastelf.com [mastelf.com]
- 11. chromtech.com [chromtech.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 16. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Stability of 2,1,3-Benzoxadiazole (NBD)-Labeled Compounds
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2,1,3-Benzoxadiazole (NBD)-labeled compounds in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the pH-dependent stability of these fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: My NBD-labeled compound is showing a weak or no fluorescent signal. What are the potential causes?
A1: Weak or absent fluorescence from NBD-labeled compounds can stem from several factors. The NBD fluorophore is known to be highly sensitive to its environment. Its fluorescence is often weak in aqueous (hydrophilic) environments and significantly increases in nonpolar (hydrophobic) surroundings.[1][2] If your NBD-labeled molecule, such as a lipid, is in an aqueous buffer, the NBD group's exposure to water can quench its fluorescence. The signal is expected to increase significantly upon the lipid's incorporation into a membrane or a protein's hydrophobic pocket.[1][2] Additionally, the pH of your buffer could be outside the optimal range for your specific NBD derivative, affecting its fluorescence intensity.[1]
Q2: I am observing a rapid decrease in the fluorescence intensity of my NBD-labeled compound during microscopy. What is happening and how can I mitigate this?
A2: The rapid loss of signal under illumination is likely due to photobleaching, a common issue with many fluorophores, including NBD derivatives.[1][3] To minimize photobleaching, you can try the following:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.
-
Decrease Exposure Time: Shorten the image acquisition time.
-
Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium.[1]
Q3: The fluorescence signal of my NBD-labeled protein is diminishing over time, even when stored in the dark. What could be the cause?
A3: Signal loss in the absence of light points towards chemical instability of the NBD moiety.[1] A primary cause for this is the reaction of the NBD group with nucleophiles present in the buffer, particularly thiols from cysteine residues or reducing agents like dithiothreitol (DTT) and β-mercaptoethanol.[1] The electrophilic nature of NBD makes it susceptible to reaction with these thiols, which alters its fluorescent properties.[1] To address this, consider the following:
-
Avoid Thiol-Containing Reagents: If your experimental design allows, use buffers that do not contain reducing agents.[1]
-
Proper Storage: For long-term stability, store your NBD-labeled proteins at -20°C or -80°C in an appropriate buffer.[1]
Q4: Can the pH of my experimental buffer affect the stability and fluorescence of my NBD-labeled compound?
A4: Yes, the fluorescence of NBD derivatives can be highly sensitive to the pH of their environment.[1][2] While some NBD probes are specifically designed to respond to changes in pH, for many common NBD-based probes, maintaining a stable and optimal pH is crucial for reliable results.[1][4] For many NBD-amine derivatives, a pH range of 5.0 to 9.0 generally provides good fluorescence stability.[1] Deviations outside this range can lead to changes in fluorescence intensity or even degradation of the compound. It is important to verify and maintain a consistent pH in your buffers throughout the experiment.[1] However, it's also been noted that the thiolysis of NBD amines can be inefficient below pH 5.0, which may reduce the efficacy of some NBD-based probes in acidic organelles.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered with NBD-labeled compounds.
Problem: Inconsistent or Low Fluorescence Intensity
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of all buffers and solutions. Perform a pH titration experiment to determine the optimal pH for your specific NBD conjugate's fluorescence.[1] For many NBD-amines, a pH between 5.0 and 9.0 is a good starting point.[1] |
| Environmental Sensitivity | If working in an aqueous buffer, the low fluorescence of NBD may be inherent due to quenching by water.[1][2] The signal should increase upon interaction with a hydrophobic environment (e.g., membrane insertion). |
| Photobleaching | During microscopy, reduce the intensity and duration of light exposure.[1] Use an antifade reagent in the mounting medium.[1] |
| Chemical Instability | If the signal degrades over time in the dark, avoid buffers containing thiols (e.g., DTT).[1] Ensure proper storage conditions (-20°C or -80°C, protected from light).[1] |
| Compound Degradation | In acidic conditions (e.g., below pH 4.6), some benzoxadiazole derivatives can undergo hydrolysis of the ether linkage.[6] |
Quantitative Data on pH-Dependent Stability
While specific quantitative data for a wide range of NBD-labeled compounds is not extensively consolidated, the following table summarizes general stability observations at different pH ranges based on available literature.
| pH Range | General Stability and Fluorescence Behavior of NBD-Labeled Compounds |
| < 5.0 | Potential for reduced fluorescence and chemical instability. Thiolysis of NBD amines is generally inefficient at these pH levels.[5] Some benzoxadiazole derivatives may undergo hydrolysis below pH 4.6.[6] |
| 5.0 - 9.0 | Generally considered the optimal range for good fluorescence stability for many NBD-amine derivatives.[1] |
| > 9.0 | Potential for decreased stability and fluorescence, although this can be compound-specific. |
Note: The optimal pH can vary significantly depending on the specific NBD derivative and the nature of the labeled molecule. It is highly recommended to perform a pH stability study for your specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Effect of pH on Fluorescence Intensity
This protocol allows you to determine the optimal pH for the fluorescence of your NBD-labeled compound.
Materials:
-
NBD-labeled compound stock solution (e.g., in DMSO or ethanol)
-
A series of buffers with different pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a working solution of your NBD-labeled compound in each of the different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid solvent effects.[1]
-
Transfer the solutions to a cuvette or a microplate.
-
Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for NBD (typically ~465 nm excitation and ~535 nm emission).
-
Plot the fluorescence intensity as a function of pH to identify the optimal pH range for your compound.[1]
Protocol 2: Assessing Photostability
This protocol helps to evaluate the rate of photobleaching of your NBD-labeled compound under your specific imaging conditions.
Materials:
-
NBD-labeled sample prepared for microscopy
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/FIJI)
Procedure:
-
Prepare your NBD-labeled sample in the desired imaging buffer and mount it on a microscope slide.[1]
-
Focus on a region of interest with clear fluorescence.
-
Set your imaging parameters (e.g., laser power, exposure time) to the conditions you plan to use for your experiment.[1]
-
Acquire a time-lapse series of images of the same field of view (e.g., one image every 10 seconds for 5 minutes).[1]
-
Use image analysis software to quantify the mean fluorescence intensity of the region of interest in each image over time.
-
Plot the normalized fluorescence intensity against time to visualize the rate of photobleaching.
Visualizations
Caption: Troubleshooting workflow for NBD-labeled compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
removal of excess 2,1,3-Benzoxadiazole-4-sulfonyl chloride from a reaction mixture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess 2,1,3-Benzoxadiazole-4-sulfonyl chloride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
This compound is a highly reactive sulfonylation reagent. It is primarily used to introduce the fluorescent 2,1,3-benzoxadiazole (also known as benzofurazan) moiety onto nucleophilic molecules such as primary and secondary amines, and phenols.[1] This process, known as derivatization, yields highly fluorescent and stable sulfonamide or sulfonate ester derivatives, which are valuable in various analytical and biological applications, including HPLC-based detection and quantification of biomolecules.[1]
Q2: Why is it necessary to remove excess this compound from my reaction?
Complete removal of excess this compound is crucial for several reasons:
-
Product Purity: The unreacted sulfonyl chloride is an impurity that can interfere with the isolation and purification of the desired product.
-
Accurate Quantification: For analytical applications, the presence of the highly fluorescent unreacted reagent will lead to inaccurate measurements.
-
Downstream Reactions: The reactive sulfonyl chloride can interfere with subsequent synthetic steps.
-
Safety: this compound is corrosive and causes severe skin burns and eye damage, making its removal necessary for safe handling of the final product.[2][3]
Q3: What are the common byproducts I might encounter when using this compound?
The primary byproduct is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride by any residual water in the reaction mixture. The presence of this sulfonic acid can sometimes complicate purification.
Q4: How does the reactivity of this compound compare to other sulfonyl chlorides?
As an aromatic sulfonyl chloride, its reactivity is influenced by the electron-withdrawing nature of the benzoxadiazole ring system, making it a highly reactive electrophile. It readily reacts with nucleophiles.
Troubleshooting Guides
This section addresses common issues encountered during the removal of excess this compound.
Problem 1: My desired sulfonamide product is decomposing during silica gel column chromatography.
| Possible Cause | Solution |
| Acidic nature of silica gel: The inherent acidity of standard silica gel can lead to the hydrolysis of the sulfonamide product, especially if it contains other acid-labile functional groups. | 1. Deactivate the silica gel: Prepare a slurry of the silica gel in the chosen eluent containing a small amount of a tertiary amine base, such as 0.1-1% triethylamine. 2. Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil for your chromatography. 3. Alternative purification method: If your product is a solid, recrystallization from a suitable solvent system may be a viable alternative to chromatography. |
Problem 2: I'm having difficulty separating my product from the unreacted sulfonyl chloride or its sulfonic acid byproduct.
| Possible Cause | Solution |
| Insufficient polarity difference: The polarity of your product and the impurities may be too similar in the chosen solvent system for effective separation. | 1. Optimize the solvent system: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A common starting point for sulfonamides is a hexane/ethyl acetate mixture. 2. Utilize a different stationary phase: The selectivity of alumina or Florisil may differ from silica gel and provide better separation. 3. Aqueous work-up: A carefully planned aqueous work-up can help remove the sulfonic acid byproduct. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can extract the acidic byproduct. |
Problem 3: The reaction work-up is messy, and I'm getting a low yield of my desired product.
| Possible Cause | Solution |
| Hydrolysis of the sulfonyl chloride: The presence of water in the reaction mixture can lead to the hydrolysis of the this compound to its corresponding sulfonic acid, reducing the amount of reagent available to react with your substrate. | 1. Ensure anhydrous conditions: Use anhydrous solvents and thoroughly dry all glassware before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. 2. Use a non-aqueous work-up: If your product is stable, consider a non-aqueous work-up to avoid hydrolysis of any remaining sulfonyl chloride. |
| Ineffective quenching: The quenching agent may not be completely reacting with the excess sulfonyl chloride. | 1. Choose an appropriate quenching agent: Primary or secondary amines are generally effective. 2. Use a sufficient excess of the quenching agent: Add at least 2-3 equivalents of the quenching agent to ensure complete reaction with the excess sulfonyl chloride. |
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble[4] | A common solvent for reactions involving sulfonyl chlorides. |
| Chloroform | Soluble[4] | Another suitable reaction solvent. |
| Tetrahydrofuran (THF) | Soluble | Often used as a reaction solvent. |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent suitable for these reactions. |
| Toluene | Soluble[4] | A non-polar solvent that can be used. |
| Ethanol | Soluble (with reaction)[4] | Reacts to form the corresponding sulfonate ester. |
| Methanol | Soluble (with reaction)[4] | Reacts to form the corresponding sulfonate ester. |
| Water | Insoluble/Reacts | Hydrolyzes to the corresponding sulfonic acid. |
Table 2: Comparison of Common Quenching Strategies
| Quenching Method | Reagent | General Procedure | Advantages | Disadvantages |
| Amine Quenching | Primary or secondary amines (e.g., butylamine, piperidine) | Add an excess of the amine to the reaction mixture and stir for a short period. | Fast and effective. The resulting sulfonamide is often easily separated from the desired product. | The resulting sulfonamide is an additional impurity to be removed. |
| Aqueous Quenching | Water or aqueous base (e.g., NaHCO₃ solution) | Add water or an aqueous basic solution to the reaction mixture. | Hydrolyzes the sulfonyl chloride to the water-soluble sulfonic acid, which can be removed by extraction. | Can be slow and may not be suitable for water-sensitive products. |
| Scavenger Resins | Amine-functionalized polystyrene resins | Add the resin to the reaction mixture and stir. Filter to remove the resin. | Simplifies purification by sequestering the excess sulfonyl chloride. The product is isolated by simple filtration and evaporation. | Can be more expensive than traditional quenching agents. May require optimization of reaction time and amount of resin. |
Experimental Protocols
Protocol 1: General Procedure for Quenching Excess this compound with an Amine
This protocol describes a general method for quenching a reaction where an excess of this compound has been used to ensure complete consumption of a valuable substrate.
Materials:
-
Reaction mixture containing the desired product and excess this compound.
-
Quenching amine (e.g., n-butylamine or piperidine).
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
1 M HCl solution.
-
Saturated NaHCO₃ solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Silica gel for column chromatography.
-
Hexane and ethyl acetate for elution.
Procedure:
-
Cool the reaction mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add the quenching amine: Slowly add 2-3 equivalents of the quenching amine (relative to the initial excess of the sulfonyl chloride) to the stirred reaction mixture.
-
Stir: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x volume of organic layer) to remove excess quenching amine.
-
Saturated NaHCO₃ solution (2 x volume of organic layer) to remove any sulfonic acid byproduct.
-
Brine (1 x volume of organic layer).
-
-
Dry: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify: Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from the sulfonamide formed during quenching.
Protocol 2: Removal of Excess this compound using a Scavenger Resin
This protocol provides a method for the removal of excess sulfonyl chloride using an amine-functionalized scavenger resin.
Materials:
-
Reaction mixture in an appropriate solvent (e.g., DCM, THF).
-
Amine-functionalized scavenger resin (e.g., aminomethylated polystyrene).
-
Filtration apparatus.
Procedure:
-
Add scavenger resin: To the completed reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess sulfonyl chloride).
-
Stir: Stir the suspension at room temperature. The reaction time will vary depending on the specific resin and reaction conditions, so it is advisable to monitor the disappearance of the sulfonyl chloride by TLC or LC-MS. A typical time is 2-16 hours.
-
Filter: Once the sulfonyl chloride has been consumed, filter the reaction mixture to remove the resin.
-
Wash: Wash the resin with a small amount of the reaction solvent.
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which can then be further purified if necessary.
Mandatory Visualizations
Caption: Workflow for the removal of excess sulfonyl chloride.
Caption: Troubleshooting logic for purification issues.
References
Validation & Comparative
A Head-to-Head Battle of Fluorogenic Reagents: 2,1,3-Benzoxadiazole-4-sulfonyl chloride vs. Dansyl Chloride for Amine Derivatization
For researchers, scientists, and drug development professionals engaged in the precise quantification of amine-containing compounds, the choice of derivatization reagent is a critical determinant of analytical sensitivity and accuracy. This guide provides a comprehensive comparison of two prominent fluorogenic labeling agents: 2,1,3-Benzoxadiazole-4-sulfonyl chloride (BOD-Cl) and the well-established Dansyl chloride.
The derivatization of primary and secondary amines is a crucial step in their analysis by High-Performance Liquid Chromatography (HPLC), particularly when high sensitivity is required. By attaching a fluorescent tag to the analyte, these reagents enhance detection by fluorescence detectors, allowing for quantification at very low concentrations. This comparison will delve into the performance characteristics, experimental protocols, and underlying chemical principles of both BOD-Cl and Dansyl chloride to aid in the selection of the most suitable reagent for specific research needs.
At a Glance: BOD-Cl vs. Dansyl Chloride
| Feature | This compound (BOD-Cl) | Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) |
| Target Amines | Primary and Secondary Amines | Primary and Secondary Amines[1] |
| Reaction Principle | Nucleophilic substitution | Nucleophilic substitution[2] |
| Derivative | Fluorescent sulfonamide | Fluorescent sulfonamide[1] |
| Excitation Max (λex) | ~419 nm (for similar benzoxadiazole derivatives)[3] | ~333 nm[4] |
| Emission Max (λem) | 494-498 nm (for similar benzoxadiazole derivatives)[3] | ~515 nm[4] |
| Fluorescence Quantum Yield (ΦF) | ~0.5 (for similar benzoxadiazole derivatives in chloroform)[3] | 0.07 (in water) - 0.66 (in dioxane)[4] |
| Derivative Stability | Generally stable | Highly stable[5] |
| Reaction Conditions | Alkaline pH, elevated temperature (inferred from related compounds) | Alkaline pH (9.5-10.5), room temperature to 60°C[2][5] |
| Reaction Time | Varies depending on specific protocol | 15 minutes to 2 hours[5][6] |
Delving into the Chemistry: Reaction Mechanisms
Both BOD-Cl and Dansyl chloride react with primary and secondary amines via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride group. This results in the formation of a stable sulfonamide bond and the elimination of a chloride ion. The reaction is typically carried out under alkaline conditions to ensure that the amine is in its more nucleophilic, unprotonated form.
Experimental Protocols: A Step-by-Step Guide
Detailed and optimized protocols are essential for achieving reproducible and accurate results. Below are representative protocols for amine derivatization using both reagents.
Dansyl Chloride Derivatization Protocol
This protocol is a widely adopted method for the derivatization of amino acids and other primary and secondary amines.[5]
Materials:
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 10.0)
-
Amine standard or sample solution
-
Ammonia solution (2 M) to quench the reaction
-
Acetonitrile
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the amine standard or sample solution with 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl chloride solution, vortex thoroughly, and incubate the mixture in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 2 M ammonia solution to quench the excess Dansyl chloride and vortex.
-
Centrifuge the sample to pellet any precipitate.
-
The supernatant is ready for HPLC analysis.
This compound (BOD-Cl) Derivatization Protocol (General Guideline)
A detailed, standardized protocol for BOD-Cl is less commonly found in the literature compared to Dansyl chloride. However, based on the reactivity of similar benzoxadiazole-based reagents, a general procedure can be outlined. Optimization for specific amines is highly recommended.
Materials:
-
BOD-Cl solution (concentration to be optimized, e.g., 1-5 mg/mL in a suitable organic solvent like acetonitrile)
-
Borate or carbonate buffer (pH to be optimized, likely in the alkaline range of 9-11)
-
Amine standard or sample solution
-
Quenching reagent (e.g., a primary amine like glycine or an acid to neutralize the buffer)
Procedure:
-
In a reaction vial, combine the amine standard or sample with the alkaline buffer.
-
Add the BOD-Cl solution and mix thoroughly.
-
Incubate the reaction mixture at an optimized temperature (e.g., 50-70°C) for a specific duration (e.g., 30-60 minutes), protecting from light.
-
Stop the reaction by adding the quenching reagent.
-
The derivatized sample can then be diluted and injected into the HPLC system.
Workflow Visualization
The general workflow for amine analysis using pre-column derivatization with either BOD-Cl or Dansyl chloride followed by HPLC is illustrated below.
Performance Comparison and Considerations
Sensitivity: Both reagents offer high sensitivity, enabling the detection of amines in the picomole to femtomole range.[2] The fluorescence quantum yield of the derivative is a key factor influencing sensitivity. While data for BOD-sulfonamides is limited, related benzoxadiazole derivatives show a high quantum yield of approximately 0.5 in non-polar solvents.[3] The quantum yield of dansyl amides is highly dependent on the solvent, ranging from 0.07 in water to 0.66 in dioxane, indicating that the local environment of the fluorophore can significantly impact fluorescence intensity.[4]
Stability: Dansyl chloride derivatives are known for their excellent stability, allowing for sample storage and analysis over extended periods.[5] While specific stability data for BOD-Cl derivatives is not extensively documented, sulfonamides, in general, are stable chemical linkages.
Reaction Conditions: Dansyl chloride derivatization is well-characterized, with established protocols for a wide range of amines.[5] The reaction can often be performed at room temperature, although heating can accelerate the process.[6] For BOD-Cl, optimization of reaction parameters such as pH, temperature, and time is likely necessary to achieve optimal derivatization efficiency for specific analytes.
Selectivity: Both reagents react with primary and secondary amines. It is important to note that they can also react with other nucleophilic groups, such as phenols and thiols, which could be a consideration depending on the complexity of the sample matrix.
Instrumentation: The distinct spectral properties of the derivatives necessitate different excitation and emission wavelengths for fluorescence detection. BOD-Cl derivatives, with an excitation maximum around 419 nm, are well-suited for excitation with a violet or blue laser.[3] Dansyl chloride derivatives, with an excitation maximum around 333 nm, are typically excited using a UV lamp or a UV laser.[4]
Conclusion
Both this compound and Dansyl chloride are powerful reagents for the fluorescent derivatization of amines, enabling their sensitive detection by HPLC.
Dansyl chloride stands out as a well-established and thoroughly validated reagent with a vast body of literature supporting its use. Its high stability and well-defined reaction protocols make it a reliable choice for a wide range of applications.
BOD-Cl , while less extensively documented, shows promise as a highly fluorescent labeling agent. The high quantum yield of related benzoxadiazole derivatives suggests the potential for excellent sensitivity.[3] However, researchers opting for BOD-Cl should be prepared to invest time in method development and optimization.
The ultimate choice between BOD-Cl and Dansyl chloride will depend on the specific requirements of the analysis, including the available instrumentation, the nature of the analyte and sample matrix, and the desired level of sensitivity. For routine analyses with established methods, Dansyl chloride remains a robust and dependable option. For researchers seeking to explore novel high-sensitivity applications, BOD-Cl presents an intriguing alternative that warrants further investigation and method validation.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,1,3-Benzoxadiazole-4-sulfonyl chloride (SBD-Cl) and Other Fluorescent Probes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the sensitive and specific detection of biomolecules. This guide provides an objective comparison of 2,1,3-Benzoxadiazole-4-sulfonyl chloride (SBD-Cl) with other commonly used fluorescent probes, focusing on their application in labeling thiols and amines. The comparison is supported by a summary of their performance, experimental protocols, and reaction mechanisms.
Introduction to SBD-Cl
This compound, also known as SBD-Cl, is a fluorogenic reagent designed for the derivatization of nucleophilic functional groups, particularly thiols and primary and secondary amines. As a member of the benzoxadiazole family, SBD-Cl itself is non-fluorescent. However, upon reaction with a target nucleophile, it forms a highly fluorescent adduct, offering a "turn-on" signal that is advantageous for minimizing background fluorescence. This property, combined with its reactivity and the favorable photophysical characteristics of its derivatives, makes SBD-Cl a valuable tool in various analytical and bioanalytical applications.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical and chemical parameters. This section compares SBD-Cl with two widely used fluorescent probes: 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), a structurally similar probe, and fluorescein isothiocyanate (FITC), a classic amine-reactive probe.
Table 1: Photophysical and Chemical Properties of Selected Fluorescent Probes
| Property | This compound (SBD-Cl) Adducts | 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) Adducts | Fluorescein isothiocyanate (FITC) Adducts |
| Target Analytes | Thiols (e.g., Cysteine, Glutathione), Primary & Secondary Amines | Thiols, Primary & Secondary Amines | Primary Amines |
| Excitation Max (λex) | ~385 nm | ~464-476 nm | ~495 nm |
| Emission Max (λem) | ~515 nm | ~512-546 nm | ~519-525 nm |
| Stokes Shift | ~130 nm | ~48-70 nm | ~24-30 nm |
| Quantum Yield (Φ) | Moderate (Thiol adducts generally have lower quantum yields than amine adducts) | Varies; Amine adducts are generally more fluorescent than thiol adducts. | High (~0.92) |
| Reactivity | Reacts with thiols and amines. Reactivity is lower than its fluoro analog, SBD-F.[1] | Reacts with thiols and amines.[2] | Highly reactive with primary amines.[3] |
| pH Sensitivity | Fluorescence of adducts is generally stable over a wide pH range. | Fluorescence of amine adducts can be sensitive to the polarity of the environment. | Fluorescence is sensitive to pH, decreasing in acidic conditions.[3] |
| Photostability | Generally good. | Moderate. | Prone to photobleaching.[3] |
Key Advantages of SBD-Cl:
-
Large Stokes Shift: SBD-Cl adducts exhibit a significantly larger Stokes shift compared to NBD-Cl and FITC. This large separation between excitation and emission maxima is crucial for reducing self-quenching and background interference, leading to improved signal-to-noise ratios in fluorescence measurements.
-
Fluorogenic Nature: SBD-Cl is inherently non-fluorescent and only becomes fluorescent upon reaction with its target. This "turn-on" mechanism is highly desirable as it minimizes background signal from unreacted probe, simplifying washing steps and enhancing detection sensitivity.
-
Good Photostability: Benzoxadiazole-based fluorophores generally offer better photostability compared to traditional dyes like fluorescein, making SBD-Cl suitable for applications requiring prolonged or intense illumination, such as fluorescence microscopy.
-
Reactivity with Thiols: SBD-Cl is particularly useful for the detection of low molecular weight thiols, which are important biomarkers for oxidative stress and various diseases.
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible and reliable results. Below are representative protocols for protein labeling using SBD-Cl and FITC.
Protocol 1: General Procedure for Labeling Thiols with SBD-Cl
This protocol is adapted for the labeling of thiol-containing molecules, such as proteins with accessible cysteine residues or low molecular weight thiols like glutathione.
Materials:
-
This compound (SBD-Cl)
-
Thiol-containing sample (e.g., protein, glutathione standard)
-
Reaction Buffer: 0.1 M Borate buffer, pH 9.5
-
Quenching Solution (optional): e.g., 2-mercaptoethanol
-
Solvent for SBD-Cl: Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Purification column (e.g., size-exclusion chromatography) for protein labeling
Procedure:
-
Sample Preparation: Dissolve the thiol-containing sample in the reaction buffer. For proteins, a concentration of 1-5 mg/mL is recommended. Ensure the buffer is free of any extraneous nucleophiles.
-
SBD-Cl Solution Preparation: Prepare a stock solution of SBD-Cl (e.g., 10 mM) in anhydrous DMF or acetonitrile immediately before use. Protect the solution from light.
-
Labeling Reaction: Add the SBD-Cl stock solution to the sample solution. A molar excess of SBD-Cl (e.g., 10- to 20-fold for proteins) is typically used. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at 60°C for 1 hour in the dark.[1] The optimal temperature and time may vary depending on the specific application.
-
Quenching (Optional): To stop the reaction, a small amount of a quenching solution containing a high concentration of a thiol (e.g., 2-mercaptoethanol) can be added.
-
Purification (for proteins): Remove the unreacted SBD-Cl and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Analysis: The labeled sample can be analyzed by fluorescence spectroscopy (Excitation: ~385 nm, Emission: ~515 nm) or other analytical techniques.
Protocol 2: Protein Labeling with Fluorescein Isothiocyanate (FITC)
This protocol describes a standard procedure for conjugating FITC to primary amines on a protein.
Materials:
-
Fluorescein isothiocyanate (FITC)
-
Protein to be labeled
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Solvent for FITC: Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. The buffer must be free of amine-containing substances like Tris or glycine.
-
FITC Solution Preparation: Prepare a 1 mg/mL solution of FITC in anhydrous DMSO immediately before use.
-
Labeling Reaction: Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is to use 50-100 µg of FITC for every 1 mg of protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Purification: Separate the FITC-labeled protein from unreacted FITC and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).
Reaction Mechanisms and Signaling Pathways
Understanding the underlying chemical reactions is crucial for optimizing labeling conditions and interpreting results.
SBD-Cl Reaction Mechanism
SBD-Cl reacts with thiols and amines via a nucleophilic aromatic substitution (SNAr) mechanism. The sulfonyl chloride group is a good leaving group, and the benzoxadiazole ring is electron-deficient, making the carbon atom attached to the sulfonyl group susceptible to nucleophilic attack.
Caption: Reaction of SBD-Cl with a nucleophile.
The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to form a stable, fluorescent sulfonamide or thioester adduct.
Experimental Workflow for Thiol Detection
The general workflow for detecting thiols using a fluorogenic probe like SBD-Cl involves several key steps, from sample preparation to data analysis.
Caption: General workflow for thiol detection.
Conclusion
This compound (SBD-Cl) offers several distinct advantages over other fluorescent probes, particularly for the detection of thiols. Its fluorogenic nature and the large Stokes shift of its adducts contribute to high sensitivity and low background signals. While probes like FITC are excellent for labeling primary amines with high quantum yields, SBD-Cl provides a valuable alternative, especially in applications where minimizing photobleaching and detecting thiols are primary concerns. The choice of a fluorescent probe should always be guided by the specific requirements of the experiment, including the target analyte, the desired photophysical properties, and the experimental conditions. This guide provides the foundational information to make an informed decision for your research needs.
References
A Comparative Guide: NBD-Cl versus 2,1,3-Benzoxadiazole-4-sulfonyl chloride for HPLC Derivatization
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amines, amino acids, and thiols is a common analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique for this purpose, often requiring a derivatization step to render the analytes fluorescent. This guide provides an objective comparison between a well-established derivatizing agent, 4-Chloro-7-nitrobenzofurazan (NBD-Cl), and a less common alternative, 2,1,3-Benzoxadiazole-4-sulfonyl chloride.
Introduction to the Reagents
NBD-Cl (4-Chloro-7-nitrobenzofurazan) is a widely used fluorogenic and chromogenic reagent for the pre-column or post-column derivatization of primary and secondary amines, as well as thiols.[1][2] It is intrinsically non-fluorescent but reacts with nucleophilic amino and thiol groups via a nucleophilic aromatic substitution mechanism. This reaction displaces the chlorine atom, resulting in the formation of highly stable and intensely fluorescent derivatives that can be readily detected.[1]
This compound is a more specialized, highly reactive sulfonylation reagent. It introduces the fluorescent benzoxadiazole moiety onto target molecules, primarily primary and secondary amines and phenolic compounds.[3] The reaction proceeds through a nucleophilic substitution where the amine attacks the sulfonyl chloride group, forming a stable covalent sulfonamide bond.[3] While it shares the same core fluorophore as NBD-Cl, its reactivity is dictated by the sulfonyl chloride group, distinguishing its application and performance.
Performance Comparison
The selection of a derivatizing agent depends on several factors including reactivity, stability of the derivatives, and the specific requirements of the analytical method. The following table summarizes the key characteristics of both reagents.
| Feature | NBD-Cl (4-Chloro-7-nitrobenzofurazan) | This compound |
| Target Groups | Primary & Secondary Amines, Thiols.[1] | Primary & Secondary Amines, Phenols.[3] |
| Reaction Type | Nucleophilic Aromatic Substitution.[1] | Nucleophilic Acyl Substitution (Sulfonylation).[3] |
| Resulting Linkage | N-C bond (Amine derivative). | N-S bond (Sulfonamide derivative).[3] |
| Typical pH | Alkaline (pH 8-11).[4] | Typically Alkaline. |
| Reaction Time | Varies (e.g., 30-120 minutes).[5] | Generally fast due to high reactivity of sulfonyl chlorides. |
| Reaction Temp. | Typically elevated (e.g., 50-70°C).[4] | Often at room temperature. |
| λex of Derivative | ~460-470 nm.[4] | UV-Visible region (specific λ not widely documented).[3] |
| λem of Derivative | ~530-540 nm.[4] | Fluorescent (specific λ not widely documented).[3] |
| Advantages | Well-documented, stable derivatives, good sensitivity, soluble in aqueous solutions.[1][4] | Highly reactive, forms very stable sulfonamide bonds.[3] |
| Disadvantages | Longer reaction times and higher temperatures may be required compared to alternatives like NBD-F.[4] | Limited application data available, potential for hydrolysis of the reagent, less documented photophysical properties. |
Chemical Reactions and Workflow
The derivatization process for both reagents involves the reaction of the electrophilic agent with the nucleophilic analyte. The diagrams below illustrate the reaction mechanisms and a typical experimental workflow for pre-column derivatization.
Experimental Protocols
Detailed and optimized protocols are essential for achieving reproducible and accurate results.
Protocol 1: Derivatization of Amines with NBD-Cl
This protocol is a general guideline and should be optimized for specific applications.
-
Sample Preparation: Dissolve or dilute the amine-containing sample in a suitable solvent. For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
-
Reagent Preparation: Prepare a solution of NBD-Cl (e.g., 1-5 mg/mL) in a water-miscible organic solvent like acetonitrile or methanol. This solution should be prepared fresh daily and protected from light.
-
Buffer Preparation: Prepare a borate or phosphate buffer solution, typically 0.1 M, and adjust the pH to the optimal range for the analyte, usually between 9.0 and 11.0.
-
Derivatization Reaction:
-
In a reaction vial, mix a specific volume of the sample solution with the buffer.
-
Add an excess of the NBD-Cl reagent solution to the vial.
-
Vortex the mixture thoroughly.
-
Incubate the vial in a water bath or heating block at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The incubation should be performed in the dark.[4]
-
-
Reaction Termination: After incubation, cool the vial on ice. Stop the reaction by adding a small volume of an acidic solution, such as 0.1 M HCl, to lower the pH.
-
HPLC Analysis: Inject an aliquot of the final reaction mixture into the HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., acetate or phosphate buffer) is commonly used.
-
Detection: Fluorescence detector set to excitation ~470 nm and emission ~540 nm.[4]
-
Protocol 2: Derivatization with this compound
Specific, validated protocols for this reagent in HPLC applications are not widely published. The following is a general procedure based on the known reactivity of sulfonyl chlorides. This protocol requires significant optimization and validation.
-
Sample Preparation: Prepare the amine or phenol-containing sample in an aprotic solvent (e.g., acetonitrile) to minimize hydrolysis of the reagent.
-
Reagent Preparation: Prepare a fresh solution of this compound in anhydrous acetonitrile.
-
Derivatization Reaction:
-
To the sample solution, add a basic catalyst, such as pyridine or triethylamine, to act as an acid scavenger.
-
Add an excess of the reagent solution.
-
Vortex the mixture. The reaction may proceed rapidly at room temperature. Monitor the reaction progress by analyzing aliquots over time.
-
-
Reaction Termination: The reaction may be quenched by the addition of a protic solvent or a primary amine scavenger if necessary.
-
HPLC Analysis: Inject the resulting solution into the HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, potentially with a modifier like formic acid, would be a suitable starting point.
-
Detection: A fluorescence detector should be used. Excitation and emission maxima will need to be determined experimentally by scanning the spectrum of the synthesized sulfonamide derivative.
-
Conclusion
NBD-Cl stands out as a reliable and well-characterized derivatizing agent for the HPLC-fluorescence analysis of primary and secondary amines and thiols. Its properties are extensively documented, and established protocols are readily available, making it a robust choice for many laboratories.
This compound represents a potential alternative, particularly for the derivatization of amines and phenols.[3] Its high reactivity may allow for faster reactions under milder conditions. However, the lack of published application data, particularly regarding its photophysical properties and optimized HPLC conditions, means that its use would require substantial in-house method development and validation. For researchers looking for a ready-to-implement method, NBD-Cl is the more practical option. For those in a research and development setting exploring novel analytical methodologies, this compound could be a subject of interest for creating highly stable, fluorescent derivatives.
References
Navigating Derivatization: A Guide to Buffer Compatibility with 2,1,3-Benzoxadiazole-4-sulfonyl chloride (BOD-Cl)
For researchers, scientists, and drug development professionals utilizing 2,1,3-Benzoxadiazole-4-sulfonyl chloride (BOD-Cl) for the fluorescent labeling of primary and secondary amines, and thiols, the choice of buffer is a critical parameter that can significantly impact derivatization efficiency and analytical accuracy. This guide provides a comparative overview of common laboratory buffers and their compatibility with BOD-Cl, offering insights into potential interferences and guidance for optimal reaction conditions.
The derivatization reaction with BOD-Cl, a well-established method for enhancing the detection of analytes in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection, is highly pH-dependent. The reaction involves the nucleophilic attack of an amine or thiol on the sulfonyl chloride group of BOD-Cl, a process that is favored under alkaline conditions. However, the very conditions that promote the desired reaction can also lead to competing side reactions, primarily the hydrolysis of the BOD-Cl reagent. Furthermore, the buffer components themselves can interfere with the derivatization process.
Buffer System Performance: A Comparative Analysis
While direct quantitative inter-laboratory comparison studies for BOD-Cl with various buffers are not extensively documented in publicly available literature, a qualitative and inferred comparison can be made based on the chemical properties of the buffers and their known interactions with sulfonyl chlorides.
| Buffer System | Typical pH Range for Derivatization | Advantages | Potential for Interference & Disadvantages | Recommendation |
| Borate Buffer | 8.0 - 10.0 | - Maintains a stable alkaline pH, crucial for the derivatization reaction.[1][2][3] - Commonly used for derivatization with other sulfonyl chlorides like FMOC-Cl.[1][2] | - Can cause signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS).[4][5] - High concentrations can be difficult to dissolve.[1] | Recommended for HPLC-Fluorescence Detection. Use with caution for LC-MS applications. |
| Carbonate-Bicarbonate Buffer | 9.0 - 10.5 | - Provides a stable alkaline environment. - Can be a suitable alternative to borate buffer, especially for LC-MS applications where borate may interfere.[6] | - Less buffering capacity at the lower end of the alkaline pH range compared to borate. | Good Alternative, especially for LC-MS. |
| Phosphate Buffer (e.g., PBS) | 7.0 - 8.0 | - Physiologically relevant pH. | - May have limited buffering capacity at the optimal alkaline pH for derivatization. - Phosphate ions can potentially quench the fluorescence of some derivatives or interfere with certain detection methods.[7][8] | Not Generally Recommended. May be used if a near-neutral pH is required, but reaction efficiency may be compromised. |
| TRIS (Tris(hydroxymethyl)aminomethane) Buffer | 7.5 - 9.0 | - Commonly used in biological applications. | - Severe Interference. TRIS contains a primary amine that will react with BOD-Cl, consuming the reagent and generating interfering byproducts. | Avoid. Unsuitable for use with sulfonyl chloride derivatizing agents. |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer | 7.0 - 8.0 | - Good buffering capacity in the physiological range. | - Contains a secondary amine within its piperazine ring structure, which can potentially react with BOD-Cl, although it is sterically hindered. | Use with Caution. Potential for interference exists. Borate or carbonate buffers are safer choices. |
Understanding Interference Mechanisms
The primary sources of interference in BOD-Cl derivatization arise from two main factors: direct reaction with buffer components and buffer-catalyzed hydrolysis of the derivatizing agent.
Direct Reaction with Buffer Components
Buffers containing primary or secondary amine groups, such as TRIS and to a lesser extent HEPES, are nucleophilic and can compete with the target analyte for reaction with BOD-Cl. This leads to a reduction in the derivatization yield of the analyte and the formation of unwanted fluorescent byproducts that can complicate chromatographic analysis.
Caption: Competitive reaction of BOD-Cl with the target analyte and an interfering buffer.
Buffer-Catalyzed Hydrolysis
The stability of BOD-Cl in aqueous solutions is pH-dependent. Under the alkaline conditions required for derivatization, BOD-Cl can undergo hydrolysis to the corresponding sulfonic acid, rendering it inactive. While this reaction occurs in any aqueous alkaline solution, the choice of buffer can influence the rate of hydrolysis. A buffer that maintains the pH in the optimal range without excessively accelerating hydrolysis is ideal.
Caption: Desired derivatization reaction versus the competing hydrolysis of BOD-Cl.
Experimental Protocols
Below is a general protocol for the derivatization of primary and secondary amines with BOD-Cl. It is essential to optimize the reaction conditions for each specific analyte and sample matrix.
Materials
-
BOD-Cl solution: Prepare a stock solution of 1-10 mg/mL in a dry, aprotic solvent such as acetonitrile or acetone. This solution should be prepared fresh.
-
Buffer solution: Borate buffer (0.1 M, pH 9.0-9.5) or Sodium carbonate-bicarbonate buffer (0.1 M, pH 9.5-10.0).
-
Analyte solution: Standard or sample dissolved in a suitable solvent.
-
Quenching solution (optional): A solution of a primary amine like glycine or taurine (e.g., 100 mM) to react with excess BOD-Cl.
-
Acidifying solution: Dilute acid (e.g., 0.1 M HCl) to stop the reaction.
Derivatization Procedure
-
Sample Preparation: To a microcentrifuge tube, add a known volume of the analyte solution.
-
Buffering: Add an appropriate volume of the selected alkaline buffer to the analyte solution to achieve the desired pH. A typical ratio is 1:1 (v/v).
-
Reagent Addition: Add the BOD-Cl solution to the buffered analyte. The molar ratio of BOD-Cl to the analyte should be in excess, typically 5- to 20-fold, to ensure complete derivatization.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 15-60 minutes). The optimal temperature and time should be determined experimentally.
-
Reaction Termination:
-
Option A (Acidification): Stop the reaction by adding the acidifying solution to lower the pH.
-
Option B (Quenching): Add the quenching solution to consume the excess BOD-Cl, followed by a short incubation.
-
-
Analysis: The derivatized sample is then ready for analysis by HPLC or other techniques. It may be necessary to filter the sample before injection.
Experimental Workflow
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of phosphate ions on the fluorescence of tryptophan derivatives. Implications in fluorescence investigation of protein-nucleic acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Dabsyl Chloride and 2,1,3-Benzoxadiazole-4-sulfonyl Chloride for Amine Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines is a cornerstone of many analytical workflows. Pre-column derivatization is a widely adopted strategy to enhance the detectability of these compounds in high-performance liquid chromatography (HPLC). This guide provides an objective comparison of two sulfonyl chloride-based derivatizing reagents: the well-established chromophoric agent, dabsyl chloride, and the fluorogenic agent, 2,1,3-benzoxadiazole-4-sulfonyl chloride.
Overview of Derivatization Reagents
Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a well-regarded chromophoric labeling agent that reacts with primary and secondary amino groups to form stable, brightly colored dabsyl-sulfonamides.[1] These derivatives exhibit strong absorbance in the visible region of the spectrum (around 425-465 nm), a key advantage that significantly minimizes interference from endogenous compounds in complex biological matrices which typically absorb in the UV range.[1] The high stability of dabsyl derivatives further contributes to its popularity for the sensitive and reproducible analysis of amino acids, biogenic amines, and other amine-containing compounds.[1][2]
This compound , also known as benzofurazan-4-sulfonyl chloride, is a reagent designed to introduce the fluorescent benzoxadiazole moiety onto target molecules.[3][4] It reacts with nucleophiles such as primary and secondary amines to form highly fluorescent and stable sulfonamide derivatives.[3] The 2,1,3-benzoxadiazole (benzofurazan) core is recognized for its favorable photophysical properties, including strong absorption in the UV-visible region and potential for moderate to high fluorescence quantum yield, which can enhance detection sensitivity.[3] While its application for amine derivatization is less documented in scientific literature compared to dabsyl chloride, it represents a class of fluorogenic reagents with potential for high-sensitivity analysis.
Performance Comparison
The selection of a derivatization reagent is a critical decision in analytical method development, with trade-offs between reaction conditions, derivative stability, and detection sensitivity.
| Parameter | Dabsyl Chloride | This compound |
| Target Analytes | Primary and Secondary Amines | Primary and Secondary Amines |
| Detection Method | UV-Vis (Visible) | Fluorescence |
| Detection Wavelength | ~425 - 465 nm[1] | Ex: ~389 nm, Em: ~513 nm (inferred from similar compounds) |
| Sensitivity | Picomole to femtomole levels[1] | Potentially high due to fluorescence, but specific data is limited |
| Derivative Stability | High, stable for extended periods at room temperature[1][2] | Expected to be high (stable sulfonamide bond)[3] |
| Reaction Conditions | Alkaline pH (8.5 - 9.5), 70°C, 10-20 min[1] | Alkaline pH, elevated temperature (inferred) |
| Key Advantages | - Stable derivatives[1][2]- Detection in the visible spectrum reduces interference[1]- Good reproducibility[2]- Well-established protocols[1] | - Potentially high sensitivity due to fluorescence- Stable sulfonamide linkage[3] |
| Disadvantages | - Requires heating for derivatization- Not a fluorescent tag | - Limited availability of established protocols and performance data for amine analysis- Potential for fluorescence quenching in certain environments |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable results in amine analysis.
Protocol 1: Derivatization with Dabsyl Chloride
This protocol provides a general procedure for the pre-column derivatization of amines using dabsyl chloride for HPLC analysis.[5]
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)[5]
-
Sodium bicarbonate or borate buffer (e.g., 0.1 M, pH 9.0)[5]
-
Amine standard or sample solution
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a UV-Vis detector
Procedure:
-
Sample Preparation: Prepare the amine standard or sample in a suitable solvent.
-
pH Adjustment: In a microcentrifuge tube, mix the amine sample with the sodium bicarbonate or borate buffer to achieve a pH of approximately 9.[5]
-
Derivatization: Add an excess of the dabsyl chloride solution to the sample mixture.
-
Incubation: Vortex the mixture thoroughly and incubate at 70°C for 15-30 minutes.[5]
-
Analysis: After cooling, the sample can be directly injected into the HPLC system. For some applications, a solvent evaporation and reconstitution step may be included to concentrate the sample.
Protocol 2: Derivatization with this compound (General)
The following is a generalized protocol based on the known reactivity of sulfonyl chlorides and benzofurazan-based reagents. Optimization for specific applications is required.
Materials:
-
This compound solution (e.g., in acetonitrile)
-
Borate or carbonate buffer (e.g., 0.1 M, pH 9-10)
-
Amine standard or sample solution
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare the amine standard or sample in a suitable solvent.
-
pH Adjustment: In a microcentrifuge tube, mix the amine sample with the borate or carbonate buffer to ensure alkaline conditions.
-
Derivatization: Add the this compound solution to the sample mixture.
-
Incubation: Vortex the mixture and incubate at an elevated temperature (e.g., 50-70°C) for a specified time (e.g., 10-60 minutes). Reaction conditions will need to be optimized.
-
Reaction Quenching (Optional): The reaction may be stopped by adding a small amount of a primary amine solution (e.g., glycine) to consume excess reagent.
-
Analysis: The derivatized sample can then be diluted with the mobile phase and injected into the HPLC system.
Visualizing the Chemistry and Workflow
To further elucidate the processes, the following diagrams illustrate the chemical structures, reaction pathways, and a generalized experimental workflow.
Conclusion
For researchers seeking a robust, well-documented, and reliable method for the quantification of primary and secondary amines, dabsyl chloride stands out as the superior choice based on the current body of scientific literature. Its key advantages include the formation of highly stable derivatives and detection in the visible spectrum, which effectively minimizes interference from complex sample matrices.[1][2] The wide availability of established and validated protocols further enhances its utility in routine analytical applications.
This compound , while a promising fluorogenic reagent, currently lacks the extensive body of application data and established protocols necessary for routine implementation without significant in-house method development and validation. While it may offer high sensitivity for specific applications, researchers should be prepared to invest considerable effort in optimizing the derivatization and detection conditions.
Therefore, for professionals in research and drug development seeking a dependable and high-performing derivatization agent for amine analysis, dabsyl chloride is the recommended choice. For applications demanding the highest sensitivity where fluorescence detection is paramount, exploring the benzoxadiazole class of reagents, including this compound, could be a worthwhile endeavor, albeit one that requires more extensive initial validation.
References
- 1. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Reagent [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for Quantitative Analysis of Amines and Phenols
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amines and phenols is a critical aspect of numerous analytical workflows in pharmaceutical development, clinical research, and quality control. However, the inherent chemical properties of these compounds, such as high polarity and lack of strong chromophores, often present challenges for direct analysis by High-Performance Liquid Chromatography (HPLC). Pre-column derivatization is a widely employed strategy to overcome these limitations by chemically modifying the analytes to enhance their detectability and chromatographic behavior.
This guide provides a comparative overview of 2,1,3-Benzoxadiazole-4-sulfonyl chloride (BOD-Cl) and other common derivatization reagents. Due to a notable lack of specific quantitative data and standardized protocols for BOD-Cl in publicly available scientific literature, this guide will focus on presenting the available information for established alternatives, while highlighting the current limitations in providing a direct, data-driven comparison with BOD-Cl.
Overview of Derivatization Reagents
Derivatization in HPLC involves reacting the analyte with a reagent to attach a tag that imparts desirable properties, such as fluorescence or strong UV absorbance, thereby significantly improving the sensitivity and selectivity of the analysis. The choice of derivatizing agent is crucial and depends on the nature of the analyte, the required sensitivity, and the available detection methods.
This guide will focus on the following widely used sulfonyl chloride and chloroformate derivatizing agents:
-
This compound (BOD-Cl): A reagent known to introduce a benzofurazan moiety, which is a fluorophore, to amines and phenols.
-
Dansyl chloride (DNS-Cl): A classic reagent that reacts with primary and secondary amines, and phenols, to produce highly fluorescent and stable derivatives.
-
Dabsyl chloride (DABS-Cl): Reacts with primary and secondary amines to form colored derivatives that are detectable in the visible region, offering high stability.
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): A reagent that rapidly reacts with primary and secondary amines and phenols to produce fluorescent derivatives.
-
Benzoyl chloride: A versatile reagent that reacts with primary and secondary amines to form stable, UV-active derivatives.
Performance Comparison
A direct quantitative comparison of BOD-Cl with other derivatizing agents is challenging due to the limited availability of performance data for BOD-Cl in the scientific literature. The following table summarizes the key performance characteristics of the well-established alternative reagents based on published data.
| Derivatization Reagent | Target Analytes | Typical Reaction Time | Derivative Stability | Reported Limits of Detection (LOD) / Quantification (LOQ) | Key Advantages | Potential Limitations |
| BOD-Cl | Amines, Phenols | Not specified in literature | Not specified in literature | Not specified in literature | Introduces a fluorescent benzofurazan moiety. | Lack of published quantitative data and standardized protocols. |
| Dansyl chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | 30 - 120 minutes | High | LOD: pmol to fmol range | High sensitivity, stable derivatives. | Longer reaction times, potential for reagent-related interferences. |
| Dabsyl chloride (DABS-Cl) | Primary & Secondary Amines | 15 - 30 minutes | Very High | Good limit of detection reported[1] | Simple procedure, very stable derivatives, detection in the visible range minimizes interference.[1][2][3] | May be less sensitive than fluorescent methods. |
| Fmoc-Cl | Primary & Secondary Amines, Phenols | < 1 - 20 minutes | Good | LOD: fmol range[4] | Rapid reaction, stable derivatives.[5] | Excess reagent needs to be removed, can be problematic for some amino acids.[4] |
| Benzoyl chloride | Primary & Secondary Amines | ~5 minutes | High | LOD: 0.1 to 20 nM | Fast reaction, stable derivatives, commercially available ¹³C-labeled reagent for internal standards. | Can react with multiple functional groups, potentially leading to complex product mixtures. |
Experimental Protocols
Protocol 1: Derivatization of Amines with Dansyl Chloride (DNS-Cl)
This protocol is a generalized procedure and may require optimization for specific applications.
Materials:
-
Amine-containing sample
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)
-
Saturated sodium bicarbonate solution
-
Quenching solution (e.g., 25% ammonia solution)
-
Extraction solvent (e.g., diethyl ether)
-
HPLC mobile phase
Procedure:
-
To 1 mL of the amine-containing sample extract, add 2 mL of saturated sodium bicarbonate solution.
-
Add 2 mL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 45-60 minutes) in the dark.
-
Add 100 µL of 25% ammonia solution to quench the reaction and remove excess Dansyl Chloride.
-
Extract the dansylated amines with a suitable organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 2: Derivatization of Amines with Dabsyl Chloride (DABS-Cl)
This protocol outlines a general procedure for the derivatization of amino acids.
Materials:
-
Amine-containing sample
-
Dabsyl chloride solution (e.g., 4 nmol/µL in acetonitrile)
-
Sodium bicarbonate buffer (e.g., pH 8.5-9.5)
Procedure:
-
Mix the amine sample with the sodium bicarbonate buffer.
-
Add an equal volume of the Dabsyl chloride solution.
-
Incubate the mixture at 70°C for 15-30 minutes.[4]
-
After cooling, the sample can be directly analyzed by HPLC.
Protocol 3: Derivatization of Amines and Phenols with 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)
This is a general protocol and may need adjustment based on the specific analyte and matrix.
Materials:
-
Analyte solution
-
Borate buffer (e.g., 0.1 M, pH 10)
-
Fmoc-Cl solution (e.g., 2.0 mM in acetonitrile)
-
Hydrochloric acid (e.g., 0.1 M)
Procedure:
-
Dissolve the sample in acetonitrile and add deionized water.
-
Add the borate buffer and the Fmoc-Cl solution.
-
Allow the reaction to proceed at room temperature for approximately 40 minutes.[5]
-
Add hydrochloric acid to stop the reaction and stabilize the derivatives.[5]
-
The mixture is then ready for HPLC injection.
Protocol 4: Derivatization of Amines with Benzoyl Chloride
This protocol is a rapid procedure suitable for a variety of sample matrices.
Materials:
-
Amine-containing sample
-
Sodium carbonate solution (e.g., 100 mM)
-
Benzoyl chloride solution (e.g., 2% v/v in acetonitrile)
-
Internal standard solution (optional)
Procedure:
-
To the sample, add the sodium carbonate solution.
-
Add the benzoyl chloride solution and vortex. The reaction is typically very fast (around 5 minutes).
-
If applicable, add the internal standard solution.
-
The sample is then ready for LC-MS analysis.
Visualization of Derivatization Workflow and Signaling Pathways
To aid in the conceptual understanding of the derivatization process and its role in analytical workflows, the following diagrams are provided.
Caption: General workflow for quantitative analysis using pre-column derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Derivatization of Secondary Amines: 2,1,3-Benzoxadiazole-4-sulfonyl chloride (ABD-Cl) and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of secondary amines is a frequent analytical challenge. Derivatization of these molecules is often necessary to enhance their detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison of 2,1,3-Benzoxadiazole-4-sulfonyl chloride (ABD-Cl), a fluorescent labeling agent, with other common derivatizing reagents for secondary amines. This comparison focuses on reactivity, cross-reactivity with other functional groups, and provides supporting experimental data where available.
Introduction to Amine Derivatization
Many amine-containing compounds, including crucial pharmaceuticals and biomolecules, lack the necessary chromophores or fluorophores for sensitive detection. Chemical derivatization addresses this by covalently attaching a "tag" to the amine group, thereby improving its detectability and chromatographic properties.[1] An ideal derivatizing reagent should be highly reactive towards the target analyte, form a stable product, and exhibit minimal side reactions.
This compound (ABD-Cl): A Profile
This compound, also known as 4-(chlorosulfonyl)-2,1,3-benzoxadiazole, is a fluorogenic reagent used for the derivatization of primary and secondary amines, as well as phenolic compounds.[1] The reaction involves a nucleophilic attack of the amine on the sulfonyl chloride group, resulting in the formation of a stable and highly fluorescent sulfonamide derivative.[1]
Comparison of ABD-Cl with Alternative Reagents
The selection of a derivatization reagent is a critical step in method development. While ABD-Cl offers the advantage of fluorescence, other reagents provide different selectivities and reaction characteristics. A comparison with commonly used alternatives is presented below.
Table 1: Performance Comparison of Amine Derivatization Reagents
| Reagent | Target Analytes | Reaction Conditions | Advantages | Disadvantages |
| This compound (ABD-Cl) | Primary & Secondary Amines, Phenols | Alkaline pH, elevated temperature | Forms highly fluorescent and stable derivatives.[1] | Limited quantitative data on cross-reactivity; potential for reaction with other nucleophiles. |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | Alkaline pH (9.5-10.5), 37-60 °C, 30-120 min | Well-established reagent, forms stable fluorescent derivatives, versatile.[2][3] | Can react with phenols and is sensitive to light.[4] |
| Dabsyl Chloride | Primary & Secondary Amines | Alkaline pH, 70 °C, 10-20 min | Forms stable, colored derivatives detectable in the visible range, reducing matrix interference.[5] | Longer reaction times compared to some reagents.[5] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Room temperature | Rapid reaction, forms stable fluorescent derivatives.[6][7] | Can be less selective for secondary amines in the presence of primary amines. |
| Benzoyl Chloride | Primary & Secondary Amines, Alcohols, Phenols | Basic conditions | Fast reaction, stable derivatives, suitable for LC-MS.[8][9] | Reacts with a broader range of functional groups, potentially leading to more side products.[10] |
Cross-Reactivity of ABD-Cl with Secondary Amines and Other Functional Groups
A key consideration in choosing a derivatization reagent is its selectivity for the target functional group. Sulfonyl chlorides, including ABD-Cl, are electrophilic and can react with various nucleophiles. The general order of nucleophilicity for common functional groups is:
Thiols > Primary Amines > Secondary Amines > Alcohols > Water
This order suggests that in a mixture, thiols and primary amines are likely to react more readily with ABD-Cl than secondary amines. While specific kinetic data for ABD-Cl is limited, studies on analogous sulfonyl chlorides like benzenesulfonyl chloride show that high yields of sulfonamides from secondary amines can be achieved, particularly at high pH.[11][12] The reaction with alcohols to form sulfonate esters is generally slower than with amines.[13]
Table 2: Qualitative Cross-Reactivity Profile of ABD-Cl
| Functional Group | Relative Reactivity with ABD-Cl (Inferred) | Potential for Interference | Notes |
| Secondary Amines | High | - | Target analyte. |
| Primary Amines | Very High | High | Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, leading to faster reaction rates.[14] |
| Thiols | Very High | High | Thiols are strong nucleophiles and can readily react with sulfonyl chlorides.[15] |
| Alcohols | Moderate | Moderate | Reaction to form sulfonate esters is possible, especially at higher temperatures and with a catalyst, but generally slower than with amines.[13] |
| Phenols | Moderate | Moderate | ABD-Cl is known to react with phenolic compounds.[1] |
| Water | Low | Low | Hydrolysis of the sulfonyl chloride can occur, but is generally slower than the reaction with amines under optimized conditions. |
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible and accurate results. Below are representative protocols for the derivatization of secondary amines with ABD-Cl and Dansyl Chloride.
Protocol 1: Derivatization of Secondary Amines with this compound (ABD-Cl)
Materials:
-
Sample containing secondary amine
-
This compound (ABD-Cl) solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
-
Quenching solution (e.g., 1 M HCl or a primary amine solution like glycine)
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Sample Preparation: Dissolve or dilute the sample in the borate buffer.
-
Derivatization: To 100 µL of the sample solution, add 100 µL of the ABD-Cl solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Quenching: Add 50 µL of the quenching solution to stop the reaction by consuming excess ABD-Cl.
-
Analysis: The sample is now ready for injection into the HPLC system.
Protocol 2: Derivatylation of Secondary Amines with Dansyl Chloride (DNS-Cl)
Materials:
-
Sample containing secondary amine
-
Dansyl Chloride solution (e.g., 5 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH 9.8)
-
Quenching solution (e.g., 10% (v/v) ammonium hydroxide in water)
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Sample Preparation: To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of the sodium bicarbonate buffer and the Dansyl Chloride solution.
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes in the dark.[2]
-
Quenching: Add 10 µL of the quenching solution to react with the excess Dansyl Chloride.
-
Analysis: The derivatized sample can be directly injected into the HPLC system.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the chemical reactions and experimental workflows described in this guide.
Caption: Reaction of ABD-Cl with a secondary amine.
Caption: General workflow for amine derivatization.
Caption: Decision logic for selecting a derivatization reagent.
Conclusion
This compound (ABD-Cl) is a valuable reagent for the fluorescent derivatization of secondary amines. Its high reactivity leads to the formation of stable and easily detectable products. However, researchers must be mindful of its potential cross-reactivity with other nucleophilic functional groups, particularly primary amines and thiols. When high selectivity for secondary amines is required in a complex matrix, careful optimization of reaction conditions, such as pH, is crucial. For well-established and versatile applications, Dansyl Chloride remains a strong alternative, while Benzoyl Chloride offers advantages for LC-MS based analyses. The choice of the most suitable derivatization reagent will ultimately depend on the specific analytical goals, the sample matrix, and the available instrumentation.
References
- 1. This compound | Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. benchchem.com [benchchem.com]
- 14. cbijournal.com [cbijournal.com]
- 15. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
A Comparative Guide to the Labeling Specificity of 2,1,3-Benzoxadiazole-4-sulfonyl chloride
This guide provides a detailed assessment of 2,1,3-Benzoxadiazole-4-sulfonyl chloride (B-SC) as a fluorescent labeling reagent. It objectively compares its performance and specificity against common alternative chemistries, supported by experimental principles, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their bioconjugation needs.
Mechanism of Action: B-SC Labeling
This compound is a versatile reagent designed to introduce the fluorescent benzoxadiazole moiety onto target biomolecules.[1] The core of its reactivity lies in the sulfonyl chloride (-SO₂Cl) group. This group readily undergoes a nucleophilic substitution reaction with primary and secondary amines, such as the ε-amino group of lysine residues or the N-terminal α-amino group of a protein.[1][2] The reaction results in the formation of a highly stable sulfonamide bond.[1] B-SC can also be utilized for labeling phenolic compounds, like the hydroxyl group of tyrosine, to form sulfonate esters.[1]
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,1,3-Benzoxadiazole-4-sulfonyl Chloride
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of 2,1,3-Benzoxadiazole-4-sulfonyl chloride. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is a water-reactive, corrosive solid that requires careful handling and disposal.
Safety and Hazard Information
This compound is classified as a hazardous substance. It is known to cause severe skin burns and serious eye damage.[1][2][3][4][5] All handling and disposal operations must be conducted in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Key Hazard Data:
| Parameter | Value | Source |
| GHS Pictograms | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning / Danger | [1][6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage; H319: Causes serious eye irritation | [1][3][6] |
| Storage Class Code | 11 - Combustible Solids | [6] |
| Incompatibilities | Water, moist air, strong bases, oxidizing agents, alcohols, and amines.[7][8] |
Spill Management Protocol
In the event of a spill, immediate and proper action is critical to prevent exposure and environmental contamination.
-
Evacuate: Clear all non-essential personnel from the immediate area.[9]
-
Ventilate: Ensure the chemical fume hood is operational to manage vapors.[10]
-
Contain: Absorb the spill with an inert, non-combustible material such as sand, dry lime, or soda ash.[10][11] DO NOT use combustible materials like sawdust.[10]
-
Collect: Carefully scoop the absorbed material into a designated and clearly labeled hazardous waste container.[9][11]
-
Decontaminate: Thoroughly clean the spill area.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[9]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocols
The appropriate disposal procedure depends on the quantity of the waste material.
1. Neutralization of Small, Residual Quantities
This protocol is intended for small amounts of uncontaminated this compound, such as residue from cleaning glassware. This procedure must be performed by trained personnel in a chemical fume hood.
-
Preparation:
-
Procedure:
-
Slowly and carefully add the residual sulfonyl chloride solution to the cold, stirred basic solution in a dropwise manner.[9][10] The reaction is exothermic and will release corrosive fumes.[10] Caution: Do not add the base to the sulfonyl chloride.[10]
-
Control the addition rate to prevent excessive foaming or a rapid temperature increase.[9]
-
After the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[9]
-
-
Final Disposal:
-
Allow the mixture to warm to room temperature.
-
Verify that the pH of the aqueous layer is neutral or slightly basic (pH 7-9).[9] If the solution is still acidic, add more base.[9]
-
Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container for disposal through your institution's EHS office.[9]
-
2. Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[9]
-
Waste Segregation: This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[9] Do not mix it with non-halogenated waste.[9]
-
Packaging and Labeling:
-
Storage and Collection:
-
Store the sealed and labeled waste container in a cool, well-ventilated area away from incompatible materials.[7]
-
Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor.
-
References
- 1. This compound | C6H3ClN2O3S | CID 2735446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.de [fishersci.de]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nj.gov [nj.gov]
Essential Safety and Operational Guide for 2,1,3-Benzoxadiazole-4-sulfonyl chloride
This guide provides immediate safety, operational, and disposal protocols for handling 2,1,3-Benzoxadiazole-4-sulfonyl chloride, a highly reactive and corrosive compound. Adherence to these procedures is critical to ensure the safety of all laboratory personnel.
Hazard Summary
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3][4][5] It is also harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation.[2][3][6] A significant hazard is its reactivity with water, which liberates toxic gas.[1]
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are the primary defense against exposure. The following table summarizes the minimum required PPE for handling this chemical.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Due to the severe eye damage risk, both safety goggles and a full-face shield are mandatory to protect against splashes and dust.[1][3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended.[7] Given the corrosive nature, double gloving is advised. Gloves must be changed immediately if contaminated. |
| Body | Chemical-Resistant Lab Coat or Apron | A lab coat should be worn to protect the skin and personal clothing.[7] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is required.[8] |
| Respiratory | Chemical Fume Hood | All handling must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.[1][3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is mandatory.[7] |
| Feet | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills.[9][10] |
Operational and Disposal Plans
The following step-by-step protocols are designed to minimize risk during the handling and disposal of this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Pre-Handling Inspection:
-
Ensure an eyewash station and safety shower are directly accessible and unobstructed.[3]
-
Verify the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing the chemical.
-
Don all required PPE as specified in the table above.
-
-
Handling the Chemical:
-
Conduct all manipulations of the solid compound exclusively within a chemical fume hood.[1][3]
-
Do not allow the chemical to come into contact with water or moisture, as it liberates toxic gas.[1][3]
-
Avoid creating dust when weighing or transferring the powder.[1][3]
-
In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[1][3][6]
-
In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
-
-
Post-Handling Procedures:
Disposal Plan
-
Waste Segregation:
-
All solid waste contaminated with this compound, including used weighing paper and contaminated paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
PPE Disposal:
-
Disposable gloves, aprons, and other contaminated disposable PPE must be placed in the designated hazardous waste container.
-
Non-disposable items like lab coats must be decontaminated before being sent for laundering. If heavily contaminated, they should be disposed of as hazardous waste.[11]
-
-
Chemical Waste Disposal:
Process Visualization
The following diagram illustrates the logical workflow for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.se [fishersci.se]
- 2. This compound | C6H3ClN2O3S | CID 2735446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 114322-14-4 Cas No. | 2,1,3-Benzoxadiazole-4-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. epa.gov [epa.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
